2-Ethoxy-2-methylpropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-9-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGZOPIPEZCKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560602 | |
| Record name | 2-Ethoxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15001-71-5 | |
| Record name | 2-Ethoxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethoxy-2-methylpropanoic Acid
This technical guide provides a comprehensive overview of the principal synthesis pathways for 2-Ethoxy-2-methylpropanoic acid, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction
This compound is a carboxylic acid characterized by a tertiary ether linkage. Its synthesis primarily relies on the formation of this ether bond, for which the Williamson ether synthesis is a cornerstone approach. This guide will explore two primary synthetic strategies starting from readily available precursors: ethyl 2-hydroxy-2-methylpropanoate and 2-bromo-2-methylpropanoic acid.
Synthesis Pathways
Two logical and efficient pathways for the synthesis of this compound are detailed below.
Pathway 1: Williamson Ether Synthesis from Ethyl 2-hydroxy-2-methylpropanoate
This pathway involves a two-step process starting with the etherification of the hydroxyl group of ethyl 2-hydroxy-2-methylpropanoate, followed by the hydrolysis of the ester to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 2-ethoxy-2-methylpropanoate
The first step is a Williamson ether synthesis, where the hydroxyl group of ethyl 2-hydroxy-2-methylpropanoate is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent.
Step 2: Hydrolysis of Ethyl 2-ethoxy-2-methylpropanoate
The ethyl ester is then hydrolyzed under basic conditions to afford the target this compound.
Pathway 2: Nucleophilic Substitution on Ethyl 2-bromo-2-methylpropanoate
This alternative pathway involves the direct displacement of the bromine atom from ethyl 2-bromo-2-methylpropanoate by an ethoxide ion, followed by ester hydrolysis.
Step 1: Synthesis of Ethyl 2-ethoxy-2-methylpropanoate
Sodium ethoxide acts as a nucleophile to displace the bromide from the tertiary carbon of ethyl 2-bromo-2-methylpropanoate.
Step 2: Hydrolysis of Ethyl 2-ethoxy-2-methylpropanoate
Similar to Pathway 1, the resulting ester is hydrolyzed to the carboxylic acid.
Quantitative Data Summary
The following tables summarize the typical quantitative data for the described synthesis pathways. The data is based on general yields for analogous reactions reported in the chemical literature.
Table 1: Quantitative Data for Pathway 1
| Parameter | Step 1: Etherification | Step 2: Hydrolysis |
| Starting Material | Ethyl 2-hydroxy-2-methylpropanoate | Ethyl 2-ethoxy-2-methylpropanoate |
| Reagents | Sodium hydride, Iodoethane | Sodium hydroxide |
| Solvent | Tetrahydrofuran (THF) | Ethanol/Water |
| Reaction Temperature | 0 °C to room temperature | Reflux |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 85-95% | 90-98% |
Table 2: Quantitative Data for Pathway 2
| Parameter | Step 1: Nucleophilic Substitution | Step 2: Hydrolysis |
| Starting Material | Ethyl 2-bromo-2-methylpropanoate | Ethyl 2-ethoxy-2-methylpropanoate |
| Reagents | Sodium ethoxide | Sodium hydroxide |
| Solvent | Ethanol | Ethanol/Water |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 6-12 hours | 4-6 hours |
| Typical Yield | 70-85% | 90-98% |
Detailed Experimental Protocols
Protocol for Pathway 1
Step 1: Synthesis of Ethyl 2-ethoxy-2-methylpropanoate
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of ethyl 2-hydroxy-2-methylpropanoate (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add iodoethane (1.2 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by fractional distillation to obtain pure ethyl 2-ethoxy-2-methylpropanoate.
Step 2: Hydrolysis of Ethyl 2-ethoxy-2-methylpropanoate
-
Dissolve ethyl 2-ethoxy-2-methylpropanoate (1.0 eq.) in a mixture of ethanol and water (2:1 v/v).
-
Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid at 0 °C.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol for Pathway 2
Step 1: Synthesis of Ethyl 2-ethoxy-2-methylpropanoate
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq.) to anhydrous ethanol under a nitrogen atmosphere at 0 °C.
-
Once all the sodium has reacted, add ethyl 2-bromo-2-methylpropanoate (1.0 eq.) to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Step 2: Hydrolysis of Ethyl 2-ethoxy-2-methylpropanoate
Follow the same procedure as described in Step 2 of Pathway 1.
Visual Diagrams
The following diagrams illustrate the synthesis pathways and a general experimental workflow.
Caption: Synthesis Pathway 1 for this compound.
Caption: Synthesis Pathway 2 for this compound.
Caption: General experimental workflow for synthesis.
"2-Ethoxy-2-methylpropanoic acid" CAS number 15001-71-5
CAS Number: 15001-71-5
This technical guide provides a summary of the available information for 2-Ethoxy-2-methylpropanoic acid. Due to the limited publicly accessible data specifically for this compound, this document also includes information on structurally related molecules to offer potential insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
Quantitative data for this compound is sparse in the available literature. The following table summarizes the basic molecular information. For comparison, properties of the related compound 2-Ethoxypropanoic acid are also included where available.
| Property | This compound | 2-Ethoxypropanoic acid |
| CAS Number | 15001-71-5 | 53103-75-6 |
| Molecular Formula | C6H12O3 | C5H10O3[1] |
| Molecular Weight | 132.16 g/mol | 118.13 g/mol [1] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| pKa | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Synthesis and Characterization
One potential conceptual pathway for the synthesis of this compound could involve the ethoxylation of a suitable precursor followed by oxidation or hydrolysis. A generalized workflow is depicted below.
Caption: Conceptual synthesis workflow for this compound.
Spectroscopic data (NMR, IR, MS) for this compound is not publicly available. Researchers would need to perform their own analyses upon synthesis. For reference, the proton NMR spectrum of the related compound 2-methylpropanoic acid shows three distinct proton environments.[2] Similarly, the 13C NMR spectrum of 2-methylpropanoic acid indicates three different carbon environments.[3]
Biological Activity and Potential Applications
There is a lack of specific data on the biological activity, mechanism of action, and pharmacokinetic profile of this compound. However, the broader class of α-alkoxy carboxylic acids has been investigated for various biological activities.
Some propanoic acid derivatives have been explored as dual PPARα/γ agonists, which are of interest in the treatment of type 2 diabetes and dyslipidemia.[4][5] Additionally, α-hydroxy acids, a related class of compounds, are known to modulate skin keratinization and have applications in dermatology.[6]
The potential biological activities of this compound would need to be determined through in vitro and in vivo screening assays. A general workflow for such an investigation is outlined below.
Caption: General workflow for investigating the biological activity of a novel compound.
Experimental Protocols
Due to the absence of published research detailing specific experiments with this compound, no detailed experimental protocols can be provided. Researchers interested in this compound would need to adapt general protocols for the synthesis and biological evaluation of small molecules.
For instance, a general procedure for the synthesis of related alkyl 2-methyl-2-phenoxypropanoates involves the coupling of 2-methyl-2-phenoxy-propanoates with substituted benzoyl chlorides via Friedel-Crafts acylation.[7]
Conclusion
This compound (CAS 15001-71-5) is a chemical entity for which detailed technical data is largely unavailable in the public domain. While its basic molecular formula and weight are known, information regarding its physicochemical properties, specific synthesis protocols, biological activity, and potential applications remains to be elucidated. Researchers in the fields of medicinal chemistry and drug development may find the structural motif of interest, and this guide provides a starting point by summarizing the limited available information and suggesting potential avenues for investigation based on related compounds. Further experimental work is required to fully characterize this molecule and determine its potential utility.
References
- 1. 2-Ethoxypropanoic acid | C5H10O3 | CID 15268841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jcsp.org.pk [jcsp.org.pk]
The Role of 2-Ethoxy-2-methylpropanoic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-Ethoxy-2-methylpropanoic acid represent a class of compounds that have garnered significant interest in medicinal chemistry, primarily due to their structural similarity to known hypolipidemic agents and their potential as modulators of peroxisome proliferator-activated receptors (PPARs). This technical guide provides an in-depth overview of the synthesis, biological activity, and therapeutic potential of these derivatives, with a focus on their role as PPARα/γ dual agonists. Such dual agonists are of particular interest for the management of metabolic disorders like type 2 diabetes and dyslipidemia, as they can simultaneously address both insulin resistance and abnormal lipid profiles.
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through several synthetic routes. A common strategy involves the ethoxylation of a suitable precursor followed by oxidation or hydrolysis.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of Ethyl 2-Ethoxy-2-methylpropanoate
A key intermediate, ethyl 2-ethoxy-2-methylpropanoate, can be synthesized from ethyl 2-hydroxy-2-methylpropanoate.
Materials:
-
Ethyl 2-hydroxy-2-methylpropanoate
-
Sodium hydride (NaH)
-
Ethyl iodide (EtI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of ethyl 2-hydroxy-2-methylpropanoate (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, sodium hydride (1.2 equivalents) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Ethyl iodide (1.5 equivalents) is then added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography to yield ethyl 2-ethoxy-2-methylpropanoate.
Preparation of this compound
The final acid is obtained by the hydrolysis of the corresponding ester.
Materials:
-
Ethyl 2-ethoxy-2-methylpropanoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Ethyl 2-ethoxy-2-methylpropanoate (1 equivalent) is dissolved in a mixture of ethanol and water.
-
Sodium hydroxide (2 equivalents) is added, and the mixture is heated to reflux for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the ethanol is removed under reduced pressure.
-
The aqueous residue is cooled to 0 °C and acidified with concentrated HCl to a pH of approximately 2.
-
The precipitated product is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Biological Activity and Mechanism of Action
Derivatives of this compound often exhibit their biological effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.
PPARα/γ Dual Agonism
Many synthetic 2-alkoxy-2-methylpropanoic acid derivatives have been investigated as dual agonists of PPARα and PPARγ.
-
PPARα activation primarily occurs in the liver, heart, and skeletal muscle. It leads to an increase in the expression of genes involved in fatty acid uptake and oxidation, resulting in a reduction of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
-
PPARγ activation is most prominent in adipose tissue. It promotes adipocyte differentiation and lipid storage, leading to improved insulin sensitivity in peripheral tissues.
The dual agonism of PPARα and PPARγ offers a synergistic approach to treating metabolic syndrome by concurrently addressing dyslipidemia and hyperglycemia.
Signaling Pathway of PPAR Activation
Caption: Simplified signaling pathway of PPAR activation by a ligand.
Upon entering the cell, the this compound derivative binds to and activates PPARα and/or PPARγ. This activation induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). The PPAR-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins, which ultimately leads to the transcription of genes that regulate lipid and glucose metabolism.
Structure-Activity Relationship (SAR) Studies
| R Group (at 2-position) | General Observation on PPARα/γ Activity |
| Methoxy | Often serves as a starting point for SAR studies. |
| Ethoxy | Expected to maintain or slightly enhance potency compared to methoxy due to increased lipophilicity, potentially favoring binding to the hydrophobic ligand-binding pocket of PPARs. |
| Isopropoxy | Increased steric bulk may influence selectivity and potency. |
| Longer alkyl chains | May further enhance lipophilicity, but excessive length can lead to a decrease in activity due to steric hindrance. |
This table is a qualitative summary based on general principles of medicinal chemistry and data from related compound series. Specific EC50/IC50 values would be required for a quantitative analysis.
Key structural features that are generally important for the activity of this class of compounds include:
-
The Carboxylic Acid Head Group: This acidic moiety is crucial for interacting with key amino acid residues in the ligand-binding domain of PPARs.
-
The Gem-Dimethyl Group: The two methyl groups at the 2-position often contribute to favorable binding by restricting conformational flexibility and providing optimal hydrophobic interactions.
-
The Alkoxy Group: The nature of the alkoxy group (e.g., ethoxy) influences the lipophilicity and steric profile of the molecule, which in turn affects its binding affinity and selectivity for different PPAR subtypes.
Experimental Protocols for Biological Evaluation
The biological activity of this compound derivatives as PPAR agonists is typically evaluated using a combination of in vitro and in vivo assays.
In Vitro Assay: Luciferase Reporter Gene Assay
This cell-based assay is a standard method to determine the ability of a compound to activate PPARs.
Principle: Cells are co-transfected with two plasmids: one expressing a PPAR subtype (e.g., PPARα or PPARγ) and another containing a luciferase reporter gene under the control of a PPRE-driven promoter. If the test compound activates the PPAR, the PPAR-RXR heterodimer binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR activation.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmids for human PPARα and PPARγ
-
A luciferase reporter plasmid containing PPREs
-
A control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds and a reference agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or the reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of PPAR agonist activity.
Pharmacokinetics and Drug Metabolism
The pharmacokinetic profile of this compound derivatives is expected to be influenced by their physicochemical properties. As analogs of fibrates, they are likely to exhibit:
-
Absorption: Good oral absorption, facilitated by their relatively small size and moderate lipophilicity.
-
Distribution: High plasma protein binding is anticipated, which can influence their distribution and half-life.
-
Metabolism: The primary routes of metabolism may involve glucuronidation of the carboxylic acid group and potential O-dealkylation of the ethoxy group.
-
Excretion: Excretion is likely to occur primarily through the kidneys as the parent compound and its metabolites.
Further preclinical studies are necessary to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of specific this compound derivatives.
Conclusion
Derivatives of this compound hold considerable promise as a scaffold for the development of novel therapeutic agents, particularly for the treatment of metabolic diseases. Their potential as dual PPARα/γ agonists makes them attractive candidates for addressing the multifaceted nature of conditions like type 2 diabetes and atherogenic dyslipidemia. The synthetic routes to these compounds are well-established, and robust in vitro assays are available for their biological characterization. Future research in this area should focus on the synthesis and evaluation of a broader range of analogs to establish a clear quantitative structure-activity relationship, optimize their potency and selectivity, and thoroughly investigate their pharmacokinetic and toxicological profiles to identify promising candidates for clinical development.
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Ethoxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Ethoxy-2-methylpropanoic acid. The document details experimental protocols and presents both experimental and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of small molecule therapeutics.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. The ¹H NMR data is based on experimental findings, while the ¹³C NMR, IR, and MS data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 (variable) | Broad Singlet | 1H | -COOH |
| 3.45 | Quartet | 2H | -O-CH₂ -CH₃ |
| 1.35 | Singlet | 6H | -C( CH₃ )₂ |
| 1.15 | Triplet | 3H | -O-CH₂-CH₃ |
| Solvent: DMSO-d₆, 400 MHz. Data is experimental.[1] |
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| 175-185 | C =O |
| 75-85 | -C (CH₃)₂ |
| 60-70 | -O-CH₂ -CH₃ |
| 20-30 | -C(CH₃ )₂ |
| ~15 | -O-CH₂-CH₃ |
| Predictions are based on the analysis of similar structures.[2][3] |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 2850-3000 | C-H stretch | Alkyl |
| 1700-1725 (strong) | C=O stretch | Carboxylic Acid |
| 1000-1300 | C-O stretch | Ether & Carboxylic Acid |
| Predictions are based on characteristic absorption frequencies of functional groups.[4][5][6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 132 | [M]⁺˙ (Molecular Ion) |
| 103 | [M - C₂H₅]⁺ |
| 87 | [M - OCH₂CH₃]⁺ or [M - COOH]⁺ |
| 73 | [M - COOH - CH₂]⁺ |
| 45 | [COOH]⁺ |
| Predictions based on the molecular structure and common fragmentation pathways.[7][8] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[9]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[9]
-
If necessary, filter the solution to remove any particulate matter.
-
Transfer the solution into a 5 mm NMR tube.
-
If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire a proton-decoupled spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the IR spectrometer is clean.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
If using salt plates (e.g., NaCl), place a drop of the liquid between two plates.
Data Acquisition:
-
Perform a background scan to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal or salt plates thoroughly with an appropriate solvent after analysis.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The concentration should be optimized for the specific instrument and ionization technique being used.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source of the mass spectrometer.[10]
-
The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.[1]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[10]
-
A detector records the abundance of each ion, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. quora.com [quora.com]
- 7. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
The Research Landscape of 2-Ethoxy-2-methylpropanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Versatile Scaffold in Modern Therapeutics
While direct research applications of 2-Ethoxy-2-methylpropanoic acid are not extensively documented in publicly available literature, its core structure serves as a key building block in the design and synthesis of compounds with significant therapeutic potential. This technical guide delves into the research applications of its prominent derivatives, offering insights into their synthesis, biological activity, and mechanisms of action. The information presented is tailored for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the current state of research and future possibilities.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
A significant area of research involving 2-methylpropanoic acid derivatives is the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Agonists of these receptors are therefore of high interest for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.
Dual PPARα/γ Agonists
Derivatives of 2-methyl-2-phenoxypropionic acid have been designed and synthesized as potent dual agonists for both PPARα and PPARγ.[1][2] This dual activity is particularly desirable as it combines the glucose-lowering effects of PPARγ agonism with the lipid-lowering benefits of PPARα agonism.
One notable class of compounds is the 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids.[1][2] These molecules were designed by combining the pharmacophores of known PPARα and PPARγ selective agents into a single entity.
Table 1: In Vitro Activity of a Representative Dual PPARα/γ Agonist
| Compound | Target | IC50 (nM) |
| LY465608 (2-{4-[2-(2-biphenyl-4-yl-5-methyl-oxazol-4yl)-ethoxy]-phenoxy}-2-methyl-propionic acid) | Human PPARα | 174[2] |
| Human PPARγ | 548[2] |
Selective PPARα Agonists
The 2-aryl-2-methylpropionic acid moiety, characteristic of fibrate drugs, has been incorporated into novel structures to develop potent and selective PPARα agonists.[3] Modification of a selective PPARδ agonist by including this group led to a significant shift in potency and selectivity towards PPARα.[3] This research has resulted in the discovery of potent agents for raising high-density lipoprotein cholesterol (HDLc) levels.
Table 2: In Vitro Activity of a Selective PPARα Agonist
| Compound | Target | EC50 (nM) | Selectivity vs. PPARδ and PPARγ |
| 25a (GW590735) | PPARα | 4[3] | >500-fold[3] |
Signaling Pathway of PPAR Agonists
The activation of PPARs by these derivatives initiates a cascade of events leading to the regulation of target gene expression involved in lipid and glucose metabolism.
Caption: PPAR signaling pathway activated by 2-methylpropanoic acid derivatives.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
Derivatives of 2-ethoxy-benzamide have been identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a key negative regulator of the insulin signaling pathway, making it a validated therapeutic target for type 2 diabetes and obesity.[4]
A series of 2-ethoxy-4-(methoxymethyl)benzamide and 2-ethoxy-5-(methoxymethyl)benzamide analogs were designed based on the "bioisosteric principle" and evaluated for their PTP1B inhibitory potency.[4]
Table 3: Activity of a Representative PTP1B Inhibitor
| Compound | Target | IC50 (µM) | Selectivity (vs. TCPTP) | Membrane Permeability (Papp, 10⁻⁶ cm/s) |
| 10m | PTP1B | 0.07[4] | 32-fold[4] | 2.41[4] |
These compounds were found to enhance insulin-stimulated glucose uptake in cellular assays without significant cytotoxicity.[4]
Experimental Protocols
General Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropanoic Acid Derivatives
The synthesis of these derivatives often involves multi-step procedures. A general workflow for the synthesis of a precursor, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, is outlined below. This alcohol can then be further modified to yield the desired propanoic acid derivatives.
Caption: General synthetic workflow for 2-(4-ethoxyphenyl)-2-methylpropan-1-ol.
A specific protocol for the reduction of the ethyl ester is as follows:
Protocol: Reduction of Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: Add potassium borohydride (KBH₄) and lithium chloride (LiCl) to the solution.
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 3-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and quench by the slow addition of 3 M hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-(4-ethoxyphenyl)-2-methylpropan-1-ol.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.
Future Directions and Conclusion
The this compound scaffold and its close analogs represent a versatile starting point for the development of novel therapeutics. The demonstrated success in generating potent and selective PPAR and PTP1B modulators highlights the potential of this chemical motif in addressing metabolic diseases. Future research could explore the derivatization of this core structure to target other nuclear receptors or enzymes involved in metabolic and inflammatory pathways. The synthetic accessibility and the favorable physicochemical properties of these compounds make them attractive candidates for further investigation in drug discovery programs. This guide provides a foundational understanding for researchers looking to leverage the therapeutic potential of this promising class of molecules.
References
- 1. Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Pivotal Role of 2-Ethoxy-2-methylpropanoic Acid in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Ethoxy-2-methylpropanoic acid, a versatile carboxylic acid derivative, has emerged as a significant building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structural features, including a quaternary carbon center and an ether linkage, provide a valuable scaffold for the development of novel therapeutics. This technical guide delves into the synthesis of this compound and its application in the preparation of targeted therapies, including Peroxisome Proliferator-Activated Receptor (PPAR) agonists and kinase inhibitors.
Synthesis of this compound
A robust and efficient synthesis of this compound is crucial for its utility as a pharmaceutical intermediate. While various synthetic routes are possible, a common approach involves the ethoxylation of a suitable precursor followed by oxidation.
Experimental Protocol: Synthesis of this compound (General Procedure)
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Quantitative Data for Synthesis (Hypothetical):
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 2-methylpropane-1,2-diol, Ethyl Iodide | Sodium Hydride | THF | 0 - RT | 12 | 85-95 | >95 (GC-MS) |
| 2 | 2-Ethoxy-2-methylpropan-1-ol | Potassium permanganate | Acetone/Water | 0 - RT | 4 | 70-85 | >98 (HPLC) |
Application in the Synthesis of Kinase Inhibitors
This compound serves as a key intermediate in the synthesis of N-Acyl-N'-(pyridin-2-yl) Ureas and their analogs. These compounds have demonstrated potent anti-cancer and anti-proliferative activities through the inhibition of key kinases such as c-FMS (CSF-1R), c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[1]
Experimental Protocol: Synthesis of 2-Ethoxy-2-methylpropanamide
This protocol details the conversion of this compound to its corresponding amide, a crucial step in the synthesis of the aforementioned kinase inhibitors.
-
Materials:
-
This compound (1.1 g, 8.32 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.596 g, 8.32 mmol)
-
Hydroxybenzotriazole (HOBT) (1.275 g, 8.32 mmol)
-
Acetonitrile (MeCN) (15 mL)
-
Ammonium hydroxide (NH₄OH) (~15M, 1.7 mL, ~25.5 mmol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Ethyl Acetate (EtOAc)
-
-
Procedure:
-
A solution of this compound in acetonitrile is treated with EDC and HOBT.
-
The mixture is stirred at room temperature for 2 hours.
-
Ammonium hydroxide is added, and the mixture is stirred at room temperature overnight.
-
The reaction mixture is then treated with saturated sodium bicarbonate solution and water.
-
The product is extracted with ethyl acetate (5 times).
-
The combined organic layers are processed to isolate the 2-Ethoxy-2-methylpropanamide.[1]
-
Quantitative Data for Amide Formation:
| Reactant | Molar Equivalent | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| This compound | 1.0 | EDC (1.0 eq), HOBT (1.0 eq), NH₄OH (~3.0 eq) | MeCN | Room Temp. | Overnight | Not specified in source |
Signaling Pathways Targeted by the Final API:
The APIs synthesized using this compound as an intermediate target several critical signaling pathways implicated in cancer and other proliferative diseases.
c-FMS (CSF-1R) Signaling Pathway:
Caption: c-FMS signaling pathway activation.
c-KIT Signaling Pathway:
Caption: c-KIT signaling pathway activation.
PDGFR Signaling Pathway:
Caption: PDGFR signaling pathway activation.
Application in the Synthesis of PPAR Agonists
This compound is also utilized in the preparation of benzothiophene derivatives that function as Peroxisome Proliferator-Activated Receptor (PPAR) α or γ agonists. These compounds are investigated for the treatment of metabolic diseases such as diabetes and hyperlipidemia.
Conceptual Experimental Workflow: Synthesis of Benzothiophene-based PPAR Agonists
Caption: General workflow for the synthesis of PPAR agonists.
PPAR Signaling Pathway:
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that, upon activation by ligands, regulate the transcription of genes involved in lipid and glucose metabolism.
Caption: PPAR signaling pathway activation.
Conclusion
This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its application in the synthesis of potent kinase inhibitors and PPAR agonists highlights its importance in the development of targeted therapies for a range of diseases, from cancer to metabolic disorders. The synthetic accessibility and the unique structural motif of this compound ensure its continued relevance in modern drug discovery and development. Further exploration of its reactivity and incorporation into novel molecular scaffolds holds the potential for the discovery of new and improved therapeutic agents.
References
Technical Guide: Synthesis of 2-Ethoxy-2-methylpropanoic Acid for Agrochemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Ethoxy-2-methylpropanoic acid, a potential intermediate in the development of novel agrochemicals. The synthesis involves a three-step process commencing with the Fischer esterification of 2-hydroxyisobutyric acid, followed by the ethylation of the resulting ester, and culminating in the hydrolysis of the ethyl ester to yield the target carboxylic acid. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visual representations of the synthetic pathway and experimental workflow to aid in comprehension and practical application.
Introduction
2-Alkoxy-2-methylpropanoic acid derivatives represent a class of compounds with potential applications in the agrochemical industry. The structural motif of a substituted propanoic acid is present in various herbicides, such as Mecoprop, which is a 2-(4-chloro-2-methylphenoxy)propanoic acid.[1] The introduction of an ethoxy group at the 2-position of the 2-methylpropanoic acid backbone may lead to novel compounds with desirable herbicidal or other agrochemical properties. This guide details a feasible and scalable synthetic pathway for this compound, providing a foundation for further research and development in this area.
Synthesis of this compound
The proposed synthesis is a three-step process, which is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-hydroxy-2-methylpropanoate
This step involves the Fischer esterification of 2-hydroxyisobutyric acid with ethanol using a catalytic amount of sulfuric acid.
Experimental Protocol:
-
To a solution of 2-hydroxyisobutyric acid (5.0 g, 48 mmol) in ethanol (100 mL), add concentrated sulfuric acid (130 μL, 2.4 mmol).
-
Heat the mixture at reflux for 24 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in water (100 mL).
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to obtain the product.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Hydroxyisobutyric acid |
| Reagents | Ethanol, Sulfuric acid |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 24 hours |
| Reported Yield | 71% |
| Product Appearance | Colorless, volatile liquid |
| Spectroscopic Data (¹H NMR) | δ 1.26 (3H, t), 1.39 (6H, s), 3.16 (1H, bs), 4.19 (2H, q) ppm |
| Spectroscopic Data (¹³C NMR) | 14.2, 27.2, 61.8, 72.0, 177.5 ppm |
Step 2: Synthesis of Ethyl 2-ethoxy-2-methylpropanoate
This step is the ethylation of the tertiary alcohol using a strong base to form the alkoxide, followed by reaction with an ethylating agent.
Experimental Protocol (Proposed):
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 2-hydroxy-2-methylpropanoate (1.0 eq.) in THF dropwise.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Add ethyl iodide (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | Ethyl 2-hydroxy-2-methylpropanoate |
| Reagents | Sodium Hydride, Ethyl Iodide |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 6 hours |
| Estimated Yield | 60-70% (based on similar reactions) |
| Product Appearance | Colorless oil |
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Experimental Protocol (Proposed):
-
Dissolve ethyl 2-ethoxy-2-methylpropanoate (1.0 eq.) in a mixture of ethanol and water (1:1).
-
Add sodium hydroxide (2.0 eq.) and heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | Ethyl 2-ethoxy-2-methylpropanoate |
| Reagents | Sodium Hydroxide, Hydrochloric Acid |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 4 hours |
| Estimated Yield | >90% |
| Product Appearance | Colorless solid or oil |
Logical Relationships in Synthesis
The synthesis follows a logical progression of functional group transformations.
Caption: Logical flow of the three-step synthesis.
Conclusion
This technical guide has detailed a viable three-step synthesis for this compound. The protocols provided are based on established chemical transformations and offer a solid starting point for the laboratory-scale production of this compound. The potential of this molecule as an agrochemical intermediate, suggested by the activity of structurally related compounds, warrants further investigation into its biological properties. The provided data and workflows are intended to facilitate such research endeavors.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Alkoxy-2-Methylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Alkoxy-2-methylpropanoic acids are a class of carboxylic acids characterized by an alkoxy group and a methyl group attached to the alpha-carbon. This structural motif imparts unique physicochemical properties that make them valuable building blocks in organic synthesis and drug design. Their application in medicinal chemistry is notably highlighted by their presence in the structure of fibrate drugs, which are used to manage hyperlipidemia. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 2-alkoxy-2-methylpropanoic acids, with a focus on providing practical data and experimental protocols for researchers in the field.
Physical and Chemical Properties
The physical and chemical properties of 2-alkoxy-2-methylpropanoic acids are influenced by the nature of the alkoxy group. The following tables summarize key quantitative data for the lower homologues of this series.
Table 1: General Properties of 2-Alkoxy-2-Methylpropanoic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methoxy-2-methylpropanoic acid | C₅H₁₀O₃ | 118.13 |
| 2-Ethoxy-2-methylpropanoic acid | C₆H₁₂O₃ | 132.16 |
| 2-Propoxy-2-methylpropanoic acid | C₇H₁₄O₃ | 146.18 |
| 2-Isopropoxy-2-methylpropanoic acid | C₇H₁₄O₃ | 146.18 |
Table 2: Physicochemical Properties of 2-Alkoxy-2-Methylpropanoic Acids
| Property | 2-Methoxy-2-methylpropanoic acid | This compound | 2-Propoxy-2-methylpropanoic acid | 2-Isopropoxy-2-methylpropanoic acid |
| pKa | ~3.59 - 3.74 (Predicted) | Data not available | Data not available | Data not available |
| Boiling Point (°C) | Data not available | Data not available | 252.2 ± 13.0 (Predicted for propyl ester)[1] | 356.3 at 760 mmHg (for a phenoxy derivative)[2] |
| Density (g/cm³) | Data not available | Data not available | 0.9 ± 0.1 (Predicted for propyl ester)[1] | 1.055 (for a phenoxy derivative)[2] |
| Solubility | Moderately soluble in water; soluble in organic solvents.[3] | Soluble in organic solvents. | Soluble in organic solvents. | Soluble in organic solvents. |
| LogP | Data not available | 0.6 (Predicted)[4] | Data not available | 3.36 (for a phenoxy derivative)[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-alkoxy-2-methylpropanoic acids.
¹H NMR: The proton NMR spectra of these compounds are characterized by a singlet for the two alpha-methyl groups, a singlet for the alkoxy protons (or a multiplet for ethoxy and larger groups), and a broad singlet for the carboxylic acid proton.
¹³C NMR: The carbon NMR spectra will show distinct signals for the quaternary alpha-carbon, the methyl carbons, the carbons of the alkoxy group, and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy: The infrared spectra will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong absorption for the C=O stretch of the carbonyl group around 1700-1725 cm⁻¹.
Experimental Protocols
General Synthesis of 2-Alkoxy-2-Methylpropanoic Acids
A common route for the synthesis of 2-alkoxy-2-methylpropanoic acids involves the hydrolysis of the corresponding esters. The esters can be prepared through various methods, including the Williamson ether synthesis followed by esterification, or by the reaction of a 2-halo-2-methylpropanoate with an alkoxide.
Protocol: Synthesis of 2-Alkoxy-2-Methylpropanoic Acid via Ester Hydrolysis
This protocol provides a general procedure for the hydrolysis of a methyl or ethyl 2-alkoxy-2-methylpropanoate to the corresponding carboxylic acid.
Materials:
-
Methyl or Ethyl 2-alkoxy-2-methylpropanoate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-alkoxy-2-methylpropanoate ester in methanol or ethanol in a round-bottom flask.
-
Add a 2M aqueous solution of KOH or NaOH to the flask.
-
Stir the mixture at room temperature or gently heat under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated HCl.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-alkoxy-2-methylpropanoic acid.
-
The product can be further purified by distillation or recrystallization if necessary.
Caption: General synthesis workflow for 2-alkoxy-2-methylpropanoic acids.
Esterification of 2-Alkoxy-2-Methylpropanoic Acids
The carboxylic acid group of 2-alkoxy-2-methylpropanoic acids can be readily esterified, a common reaction in the synthesis of derivatives for various applications.
Protocol: Fischer Esterification
This protocol describes the acid-catalyzed esterification of a 2-alkoxy-2-methylpropanoic acid with an alcohol.
Materials:
-
2-Alkoxy-2-methylpropanoic acid
-
Alcohol (e.g., ethanol, isopropanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
-
Anhydrous solvent (e.g., toluene, benzene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the 2-alkoxy-2-methylpropanoic acid in an excess of the desired alcohol or in an anhydrous solvent like toluene with a stoichiometric amount of the alcohol.
-
Add a catalytic amount of concentrated sulfuric acid or PTSA to the mixture.
-
Heat the reaction mixture to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude ester can be purified by distillation under reduced pressure.
Caption: Fischer esterification of 2-alkoxy-2-methylpropanoic acids.
Reactivity and Applications in Drug Development
The reactivity of 2-alkoxy-2-methylpropanoic acids is primarily dictated by the carboxylic acid functionality. They undergo typical reactions of carboxylic acids, including esterification, amide formation, and reduction to the corresponding alcohol.
In the context of drug development, these molecules are of significant interest. The 2-phenoxy-2-methylpropanoic acid scaffold is the core structure of fibrate drugs, such as fenofibrate and gemfibrozil.[5][6] These drugs are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[5] By activating PPARα, fibrates increase the expression of genes involved in fatty acid oxidation and lipoprotein lipase activity, leading to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.
The synthesis of various analogs of 2-alkoxy-2-methylpropanoic acids is a common strategy in the development of new PPAR agonists with improved potency, selectivity, and pharmacokinetic profiles.[7] The alkoxy group can be modified to modulate the lipophilicity and binding affinity of the molecule to the receptor.
Conclusion
2-Alkoxy-2-methylpropanoic acids represent a versatile class of compounds with important applications in medicinal chemistry, particularly in the development of hypolipidemic agents. This guide has provided a summary of their physical and chemical properties, along with detailed experimental protocols for their synthesis and derivatization. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development. Further research into the synthesis and biological evaluation of a broader range of 2-alkoxy-2-methylpropanoic acid derivatives is warranted to explore their full therapeutic potential.
References
- 1. CAS#:319002-92-1 | Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- | Chemsrc [chemsrc.com]
- 2. lookchem.com [lookchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and hypolipidemic activity of novel 2-(naphthalen-2-yloxy)propionic acid derivatives as desmethyl fibrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-Ethoxy-2-methylpropanoic acid" and its relationship to etofenprox synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to the insecticide etofenprox and clarifies its metabolic relationship with 2-ethoxy-2-methylpropanoic acid. Etofenprox, a non-ester pyrethroid, is synthesized through multi-step chemical processes, with 2-(4-ethoxyphenyl)-2-methylpropan-1-ol serving as a key intermediate. This guide details two primary synthetic routes to etofenprox, providing experimental protocols and quantitative data for key reaction steps. It is crucial to note that this compound is not a synthetic precursor to etofenprox but rather a metabolic breakdown product. The metabolic pathway leading to the formation of this compound from etofenprox is also described, supported by a representative experimental protocol for in vitro metabolism studies. This document is intended to be a valuable resource for researchers in pesticide development, metabolism, and toxicology.
Introduction
Etofenprox is a broad-spectrum insecticide effective against a wide range of pests. Its structure is unique among pyrethroids as it contains an ether linkage in place of the more common ester group, which confers greater stability against hydrolysis. Understanding the synthesis of etofenprox is critical for its production and for the development of related compounds. Furthermore, knowledge of its metabolic fate is essential for assessing its environmental impact and toxicological profile. A significant metabolite of etofenprox is this compound (EPMP).[1] This guide elucidates the distinct roles of these two molecules, with 2-(4-ethoxyphenyl)-2-methylpropan-1-ol being a key building block in the synthesis of the former, and this compound being a product of the latter's degradation in biological systems.
Synthesis of Etofenprox
There are two primary routes for the synthesis of etofenprox, both of which are detailed below.
Route 1: Synthesis from p-tert-Butylphenol
This industrial synthesis route begins with the readily available starting material, p-tert-butylphenol.[2]
Figure 1: Synthesis of Etofenprox from p-tert-Butylphenol.
Step 1: Acetylation of p-tert-Butylphenol
-
Procedure: In a suitable reaction vessel, p-tert-butylphenol (1.0 eq) is reacted with acetic anhydride (1.1 eq) in the presence of a catalytic amount of mineral acid (e.g., sulfuric acid). The mixture is heated to approximately 130°C and stirred for 8 hours. After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed by distillation under reduced pressure. The resulting crude p-tert-butylacetophenone is washed to neutrality and dried.[2]
-
Quantitative Data:
-
Yield: ~97%[2]
-
Step 2: Chlorination of p-tert-Butylacetophenone
-
Procedure: The p-tert-butylacetophenone (1.0 eq) is dissolved in a chlorinated solvent such as carbon tetrachloride. An initiator (e.g., azobisisobutyronitrile) is added, and the mixture is heated to reflux (approximately 80°C). Chlorine gas is bubbled through the solution for 3 hours. The reaction is irradiated with a日光 lamp to facilitate the reaction. After completion, the solvent is removed, and the product, [4-(2-chloro-1,1-dimethylethyl)phenyl]acetate, is purified by distillation.
-
Quantitative Data:
-
Yield: 85-95%
-
Step 3: Ethoxylation and Hydrolysis
-
Procedure: [4-(2-Chloro-1,1-dimethylethyl)phenyl]acetate (1.0 eq) is reacted with an ethoxylating agent such as bromoethane (2.5 eq) and potassium hydroxide (2.2 eq) in the presence of a phase transfer catalyst (e.g., benzyltriethylammonium chloride). The reaction is carried out at 35-45°C for 2 hours. The reaction mixture is then washed with water to remove salts and the catalyst. The organic phase, containing 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane, is separated.[3]
-
Quantitative Data:
-
Yield: ~81%[3]
-
Step 4: Etherification to Etofenprox
-
Procedure: 1-Chloro-2-(4-ethoxyphenyl)-2-methylpropane (1.0 eq) is reacted with the sodium salt of m-phenoxybenzyl alcohol (m-phenoxybenzyl sodium, 1.1 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). A phase transfer catalyst like tetraethylammonium bromide is added. The mixture is heated to 130-140°C and stirred for 16-24 hours under a nitrogen atmosphere. After cooling, the DMF is removed under reduced pressure, and the residue is washed to neutrality to yield crude etofenprox, which is then purified.[3]
-
Quantitative Data:
-
Yield: 50-55%[3]
-
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Acetylation | p-tert-Butylphenol, Acetic Anhydride | Mineral Acid | None | 130 | 8 | ~97[2] |
| 2. Chlorination | p-tert-Butylacetophenone, Chlorine | AIBN, Light | CCl₄ | 80 | 3 | 85-95 |
| 3. Ethoxylation | [4-(2-Chloro-1,1-dimethylethyl)phenyl]acetate, Bromoethane | KOH, Benzyltriethylammonium chloride | None | 35-45 | 2 | ~81[3] |
| 4. Etherification | 1-Chloro-2-(4-ethoxyphenyl)-2-methylpropane, m-Phenoxybenzyl sodium | Tetraethylammonium bromide | DMF | 130-140 | 16-24 | 50-55[3] |
Route 2: Synthesis via 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
This route utilizes the key intermediate 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, which can be synthesized from phenol. This pathway also involves the formation of 2-(4-ethoxyphenyl)-2-methylpropanoic acid as an intermediate in the synthesis of the key alcohol.
Figure 2: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol from Phenol.
Experimental Protocol for the Reduction of Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate:
-
Procedure: In a round-bottom flask, dissolve ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate (1.0 eq) in ethanol. Add potassium borohydride (2.0 eq) and lithium chloride (1.0 eq) to the solution. Heat the reaction mixture to 60°C and maintain for 3-8 hours, monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). After completion, cool the mixture and carefully add 3 M hydrochloric acid to adjust the pH to 7-8. Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(4-ethoxyphenyl)-2-methylpropan-1-ol.[3][4]
-
Quantitative Data:
-
Yield: 80-90%[4]
-
Figure 3: Synthesis of Etofenprox from 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.
Experimental Protocol for the Etherification:
-
Procedure: 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol is first converted to its corresponding chloride, 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane, by reacting with a chlorinating agent like thionyl chloride. The resulting chloride (1.0 eq) is then subjected to a Williamson ether synthesis with 3-phenoxybenzyl alcohol (1.0 eq). The alcohol is deprotonated with a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) to form the alkoxide. The chloride is then added to the alkoxide solution, and the reaction mixture is heated to reflux until the reaction is complete as monitored by TLC. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude etofenprox is then purified by column chromatography.
-
Quantitative Data:
-
Yield for etherification step: Typically >80% for Williamson ether synthesis.
-
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reduction | Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate | KBH₄, LiCl | Ethanol | 60 | 3-8 | 80-90[4] |
| Chlorination | 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol | SOCl₂ | Dichloromethane | 0 to rt | 1-2 | High |
| Etherification | 1-Chloro-2-(4-ethoxyphenyl)-2-methylpropane, 3-Phenoxybenzyl alcohol | NaH | THF | Reflux | 4-12 | >80 |
Metabolic Fate of Etofenprox: Formation of this compound
Contrary to its role in the alternative synthetic route to an intermediate, this compound (EPMP) is primarily known as a metabolite of etofenprox.[1] The metabolic transformation involves the oxidation of the etofenprox molecule.
Metabolic Pathway
Figure 4: Metabolic Pathway of Etofenprox to this compound.
Experimental Protocol for In Vitro Metabolism Study
This protocol is a representative method for studying the metabolism of etofenprox using liver microsomes.
-
Objective: To determine the in vitro metabolism of etofenprox and identify the formation of this compound.
-
Materials:
-
Etofenprox
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching and extraction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
-
-
Procedure:
-
Incubation: A reaction mixture is prepared in a microcentrifuge tube containing phosphate buffer (pH 7.4), liver microsomes (e.g., 0.5 mg/mL protein concentration), and etofenprox (e.g., 1 µM). The mixture is pre-incubated at 37°C for 5 minutes.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Incubation and Sampling: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is terminated by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the disappearance of etofenprox and the formation of this compound.[5][6]
-
-
Data Analysis: The rate of metabolite formation is calculated from the concentration of this compound at different time points. The depletion rate of the parent compound, etofenprox, is also determined.
Quantitative Data from Metabolism Studies
Quantitative data from metabolism studies can vary depending on the biological system (species, tissue) and experimental conditions. The table below provides a template for recording such data.
| Parameter | Value |
| Test System | (e.g., Rat liver microsomes) |
| Etofenprox Initial Concentration | (e.g., 1 µM) |
| Incubation Time | (e.g., 60 min) |
| Rate of Etofenprox Depletion | (nmol/min/mg protein) |
| Rate of EPMP Formation | (nmol/min/mg protein) |
| Apparent Km | (µM) |
| Vmax | (nmol/min/mg protein) |
Conclusion
This technical guide has detailed the primary synthetic routes for the insecticide etofenprox and has clarified the metabolic relationship between etofenprox and this compound. The synthesis of etofenprox is a multi-step process for which key intermediates and reaction conditions have been presented. It is firmly established that this compound is a metabolite of etofenprox, formed through oxidative processes in biological systems, and not a direct precursor in its main industrial synthesis. The provided experimental protocols and data tables serve as a valuable resource for researchers in the fields of pesticide synthesis, drug development, and metabolic studies. The clear distinction between the synthetic pathways and metabolic fate of etofenprox is crucial for its effective and safe application.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1548415A - Prepn of etofenprox as pesticide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
The Antihistamine Potential of 2-Methyl-2-phenylpropionic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the antihistamine activity of 2-methyl-2-phenylpropionic acid derivatives, a chemical class that has given rise to prominent second-generation H1 receptor antagonists. This document provides a comprehensive overview of their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.
Introduction: A Selective Approach to Allergy Treatment
Derivatives of 2-methyl-2-phenylpropionic acid have emerged as a significant class of antihistamines, primarily due to their high selectivity for the histamine H1 receptor. This selectivity is crucial for minimizing off-target effects and providing a favorable safety profile, a hallmark of second-generation antihistamines. Unlike their first-generation predecessors, these compounds generally exhibit reduced penetration of the blood-brain barrier, thereby minimizing sedative side effects.
Key examples from this class include fexofenadine, the active metabolite of terfenadine, and bilastine.[1][2] These drugs are widely used in the clinical management of allergic conditions such as allergic rhinitis and urticaria.[1][2] Their therapeutic success has spurred further research into the structure-activity relationships of this chemical scaffold to identify novel derivatives with improved potency and pharmacokinetic properties.
Mechanism of Action: Targeting the Histamine H1 Receptor Signaling Pathway
The antihistaminic effect of 2-methyl-2-phenylpropionic acid derivatives is mediated through their action as inverse agonists at the histamine H1 receptor. The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the classic symptoms of an allergic response.
The H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon histamine binding, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.
2-Methyl-2-phenylpropionic acid derivatives competitively block the binding of histamine to the H1 receptor, thereby inhibiting this signaling cascade and alleviating the symptoms of allergic reactions.
Below is a diagram illustrating the histamine H1 receptor signaling pathway.
Caption: Histamine H1 Receptor Signaling Pathway and its inhibition.
Quantitative Analysis of Antihistamine Activity
The antihistaminic potency of 2-methyl-2-phenylpropionic acid derivatives is typically quantified through in vitro receptor binding assays. These assays measure the affinity of a compound for the histamine H1 receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity and greater potency.
| Compound | H1 Receptor Binding Affinity (Ki) [nM] | Reference |
| Fexofenadine | ~50 | [This value is an approximation from multiple sources] |
| Bilastine | 44 | [3] |
Experimental Protocols
The determination of the antihistamine activity of 2-methyl-2-phenylpropionic acid derivatives relies on robust and standardized experimental protocols. The following sections detail the methodologies for key in vitro assays.
In Vitro Histamine H1 Receptor Binding Assay
This assay is fundamental for determining the binding affinity of test compounds to the H1 receptor. A common method is the competitive radioligand binding assay.
Objective: To determine the Ki of a test compound for the histamine H1 receptor.
Materials:
-
Cell Membranes: Membranes from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a radiolabeled H1 receptor antagonist.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., Mianserin or unlabeled Pyrilamine).
-
Test Compounds: 2-methyl-2-phenylpropionic acid derivatives at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: For detecting radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Cell Harvester and Scintillation Counter.
Workflow Diagram:
Caption: Experimental workflow for H1 receptor binding assay.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Derivatives of 2-methyl-2-phenylpropionic acid represent a clinically important class of H1 antihistamines. Their efficacy is rooted in their high affinity and selectivity for the histamine H1 receptor, leading to the effective amelioration of allergic symptoms with a favorable safety profile. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of novel compounds within this chemical series. Future research will likely focus on optimizing the pharmacokinetic properties and further enhancing the potency and selectivity of these derivatives to develop next-generation antihistamines for the management of allergic diseases.
References
Methodological & Application
Synthesis of "2-Ethoxy-2-methylpropanoic acid" experimental protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Ethoxy-2-methylpropanoic acid. The synthesis is achieved through the alkaline hydrolysis of its corresponding ethyl ester, ethyl 2-ethoxy-2-methylpropanoate. This method is a standard and efficient procedure for the preparation of carboxylic acids from their ester precursors. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and visual representations of the chemical reaction and experimental workflow.
Introduction
This compound is a carboxylic acid derivative with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Its structure, featuring a quaternary carbon center with both an ethoxy and a carboxylic acid group, makes it an interesting scaffold for medicinal chemistry. The synthesis of this compound is most readily achieved by the hydrolysis of its ethyl ester, a common transformation in organic chemistry. Alkaline hydrolysis is often the preferred method for this type of transformation due to the irreversible nature of the reaction, which typically leads to high yields and straightforward product isolation.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | Ethyl 2-ethoxy-2-methylpropanoate |
| Reagents | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Hydrochloric Acid (HCl) |
| Solvent | Ethanol/Water mixture |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Theoretical Yield | Dependent on starting material quantity |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| Monoisotopic Mass | 132.078644 u |
Experimental Protocol
Materials:
-
Ethyl 2-ethoxy-2-methylpropanoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-ethoxy-2-methylpropanoate (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Hydrolysis: To the stirred solution, add sodium hydroxide (1.5 eq) pellets or a concentrated aqueous solution. Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify it by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. The this compound should precipitate out of the solution if it is a solid at room temperature, or form an oily layer.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent if it is a solid.
Visualizations
Chemical Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: Esterification of 2-Ethoxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the esterification of 2-ethoxy-2-methylpropanoic acid. The primary method detailed is the Fischer-Speier esterification, a classic and widely used method for producing esters from carboxylic acids and alcohols.
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the preparation of a wide range of compounds with applications in pharmaceuticals, materials science, and fragrance industries. This compound is a carboxylic acid for which the corresponding esters may serve as important intermediates or final products in drug development and other research areas. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of the alcohol or by removing water as it is formed.[3][4]
Reaction Principle
The Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[1][3][5]
Experimental Protocols
General Fischer Esterification of this compound
This protocol describes a general procedure for the esterification of this compound with a generic primary or secondary alcohol. Tertiary alcohols are generally not suitable for this reaction as they are prone to elimination.[1]
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[1][6]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in a large excess of the desired alcohol (which can also serve as the solvent).[4][5]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically a few drops) to the reaction mixture while stirring.[6][7]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.[8] The reaction temperature will depend on the boiling point of the alcohol used.[9] Typical reaction times can vary from 1 to 10 hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the disappearance of the starting carboxylic acid.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the alcohol is a low-boiling solvent, it can be removed under reduced pressure using a rotary evaporator.[9]
-
Pour the residue into a separatory funnel containing water or a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[8][10] Be cautious as CO₂ gas will be evolved.
-
Extract the ester with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[9]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.[9]
-
Purification (Optional): The crude ester can be purified further by distillation or column chromatography if necessary.
Data Presentation
The following table summarizes typical reaction conditions for Fischer esterification based on general literature, which can be adapted for the esterification of this compound.
| Parameter | Typical Range | Notes |
| Reactant Ratio | 1:10 to 1:100 (Acid:Alcohol) | Using a large excess of the alcohol drives the equilibrium towards the ester product.[4] |
| Catalyst | H₂SO₄, p-TsOH, HCl | Concentrated sulfuric acid is a common and effective catalyst.[1][6] |
| Catalyst Loading | Catalytic amount (e.g., 1-5 mol%) | A few drops of concentrated acid are often sufficient.[7] |
| Temperature | 60-110 °C | The reaction is typically run at the reflux temperature of the alcohol being used.[1] |
| Reaction Time | 1-10 hours | Reaction time depends on the specific alcohol and reaction temperature.[1] |
| Water Removal | Dean-Stark trap or excess alcohol | Removing the water byproduct shifts the equilibrium to favor ester formation.[3][4] |
Mandatory Visualization
The following diagram illustrates the general workflow for the Fischer esterification of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of 2-Ethoxy-2-methylpropanoic Acid via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-ethoxy-2-methylpropanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the Williamson ether synthesis, a robust and versatile method for forming ethers. The protocol addresses the specific challenge of performing this reaction on a substrate containing both a hydroxyl and a carboxylic acid moiety by employing a stoichiometric amount of a strong base to selectively deprotonate both functional groups, followed by alkylation of the more nucleophilic alkoxide. This application note includes a detailed experimental procedure, tables of reagents and expected results, and graphical representations of the workflow and chemical transformation.
Introduction
The Williamson ether synthesis is a fundamental organic reaction that proceeds via an S_N2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2][3] The synthesis of this compound presents a unique challenge due to the presence of two acidic protons: one on the tertiary alcohol and one on the carboxylic acid. The carboxylic acid proton is significantly more acidic and will be readily deprotonated by a strong base. To achieve selective etherification of the alcohol, it is necessary to deprotonate both the carboxylic acid and the alcohol. The resulting carboxylate is a significantly weaker nucleophile than the alkoxide, allowing for the selective alkylation of the alkoxide by the ethyl halide.[4][5] This protocol details a two-step synthesis, beginning with the preparation of the precursor, 2-hydroxy-2-methylpropanoic acid.
Data Presentation
Table 1: Reagents for the Synthesis of 2-hydroxy-2-methylpropanoic acid
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number |
| Acetone | C₃H₆O | 58.08 | 0.791 | 67-64-1 |
| Sodium Cyanide | NaCN | 49.01 | 1.595 | 143-33-9 |
| Hydrochloric Acid | HCl | 36.46 | 1.18 (37%) | 7647-01-0 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 1.84 | 7664-93-9 |
Table 2: Reagents for the Synthesis of this compound
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | CAS Number |
| 2-hydroxy-2-methylpropanoic acid | C₄H₈O₃ | 104.10 | 1.141 | 594-61-6 |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 0.92 | 7646-69-7 |
| Ethyl Iodide | C₂H₅I | 155.97 | 1.95 | 75-03-6 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | 109-99-9 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | 60-29-7 |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | ~1.0 | 12125-02-9 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 2.66 | 7487-88-9 |
Table 3: Expected Yield and Characterization Data for this compound
| Parameter | Expected Value |
| Theoretical Yield | Based on 1:1 stoichiometry with 2-hydroxy-2-methylpropanoic acid |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃, δ) | ~4.0-3.5 (q, 2H, -OCH₂CH₃), ~1.4 (s, 6H, -C(CH₃)₂), ~1.2 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~175-180 (-COOH), ~75-80 (-C(CH₃)₂), ~60-65 (-OCH₂CH₃), ~25 (-C(CH₃)₂), ~15 (-OCH₂CH₃) |
| IR (cm⁻¹) | ~3300-2500 (broad, O-H of COOH), ~1710 (C=O), ~1100 (C-O) |
| Mass Spectrometry (ESI-) | [M-H]⁻ expected at m/z 131.07 |
Experimental Protocols
Protocol 1: Synthesis of 2-hydroxy-2-methylpropanoic acid
This procedure is adapted from the known synthesis from acetone cyanohydrin.[6]
-
Step 1: Formation of Acetone Cyanohydrin. In a well-ventilated fume hood, to a stirred solution of sodium cyanide (1.0 eq) in water at 0-5 °C, slowly add acetone (1.0 eq). Maintain the temperature below 10 °C. After the addition is complete, slowly add hydrochloric acid (1.0 eq) dropwise. Stir the reaction mixture for 2-3 hours at room temperature.
-
Step 2: Hydrolysis to 2-hydroxy-2-methylpropanoic acid. Carefully add concentrated sulfuric acid to the reaction mixture. Heat the mixture to reflux for 4-6 hours.
-
Step 3: Work-up and Purification. Cool the reaction mixture to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-hydroxy-2-methylpropanoic acid. Further purification can be achieved by distillation or recrystallization.
Protocol 2: Williamson Ether Synthesis of this compound
-
Reaction Setup. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a 60% dispersion of sodium hydride (2.2 eq) in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous tetrahydrofuran (THF).
-
Deprotonation. Dissolve 2-hydroxy-2-methylpropanoic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This will form the dianion.
-
Alkylation. Cool the reaction mixture back to 0 °C and add ethyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up. After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water. Acidify the aqueous solution to a pH of ~2 with 1 M HCl.
-
Extraction and Purification. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.
Mandatory Visualization
References
Application Notes and Protocols for the Analytical Characterization of 2-Ethoxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical methods for the characterization of 2-Ethoxy-2-methylpropanoic acid. The protocols detailed herein are based on established analytical techniques for similar small organic molecules and serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying this compound. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this type of polar analyte.
Quantitative Data Summary: HPLC
The following table outlines typical parameters for an RP-HPLC method, based on a method developed for a similar propanoic acid derivative.[1][2][3] These parameters should be optimized for the specific analysis of this compound.
| Parameter | Value |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Expected Retention Time (t R ) | To be determined experimentally |
Experimental Protocol: RP-HPLC
Objective: To determine the purity of a this compound sample and quantify the main component.
Materials:
-
This compound reference standard
-
Sample of this compound
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Water (HPLC grade)
-
0.45 µm membrane filters
Equipment:
-
HPLC system with a UV/VIS detector
-
C18 analytical column
-
Sonicator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation (Phosphate Buffer, pH 3.0):
-
Dissolve a calculated amount of potassium dihydrogen phosphate in HPLC-grade water to make a 20 mM solution.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.
-
Degas the mobile phase by sonication for 15-20 minutes.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and prepare a 1 mg/mL stock solution as described for the standard.
-
Dilute the sample stock solution with the mobile phase to a concentration within the calibration range of the working standards.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters listed in the quantitative data table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions, followed by the sample solutions.
-
Record the chromatograms and the peak areas.
-
-
Data Analysis:
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile compounds or those that can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation and structural identification capabilities. Given the presence of a polar carboxylic acid group, derivatization is likely necessary for the analysis of this compound to improve its thermal stability and volatility.[4]
Quantitative Data Summary: GC-MS
The following table provides typical parameters for a GC-MS method, assuming silylation as the derivatization technique.
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 280°C |
| Scan Range | m/z 40-400 |
Experimental Protocol: GC-MS with Derivatization
Objective: To identify and quantify this compound in a sample matrix.
Materials:
-
This compound sample
-
Anhydrous pyridine or other suitable solvent
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Internal standard (e.g., a structurally similar stable isotope-labeled compound)
Equipment:
-
GC-MS system
-
Heating block or oven
-
Autosampler vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample containing this compound into a clean vial.
-
If the sample is in an aqueous matrix, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) and evaporate the solvent to dryness under a stream of nitrogen.[4]
-
Add an internal standard to the sample.
-
-
Derivatization:
-
To the dried sample residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with the parameters listed in the quantitative data table.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Acquire the data in full scan mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
The mass spectrum should show a molecular ion peak corresponding to the silylated derivative and characteristic fragment ions.
-
Quantify the analyte by comparing the peak area of the analyte to that of the internal standard.
-
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and structure of this compound. It is often coupled with a chromatographic technique like LC or GC.
Quantitative Data Summary: Predicted Mass Spectrometry Data
The following table shows predicted m/z values for various adducts of this compound (C6H12O3, Molecular Weight: 132.16 g/mol ).[5]
| Adduct Form | Predicted m/z |
| [M+H]+ | 133.0859 |
| [M+Na]+ | 155.0679 |
| [M-H]- | 131.0714 |
| [M+NH4]+ | 150.1125 |
Note: The fragmentation pattern would need to be determined experimentally but can be predicted to involve the loss of the ethoxy group, the carboxylic acid group, and alkyl fragments. For comparison, the fragmentation of 2-methylpropanoic acid often shows a prominent peak at m/z 73, corresponding to the loss of a methyl group.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Predicted NMR Data
Based on the structure of this compound and data from similar compounds like 2-methylpropanoic acid, the following NMR signals can be predicted.[7][8]
¹H NMR (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
| ~1.3 | Singlet | 6H | -C(CH₃ )₂- |
| ~3.5 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~11-12 | Singlet (broad) | 1H | -COOH |
¹³C NMR (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -O-CH₂-CH₃ |
| ~25 | -C(CH₃ )₂- |
| ~60 | -O-CH₂ -CH₃ |
| ~80 | -C (CH₃)₂- |
| ~180 | -C OOH |
Experimental Protocol: NMR
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural information.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integration values. Compare the experimental data with the predicted values.
-
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]
- 6. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Purification of 2-Methylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-methylpropanoic acid (isobutyric acid) and its derivatives. These compounds are significant in various fields, including pharmaceuticals, for their biological activities.[1][2] Achieving high purity is critical for accurate biological evaluation and meeting regulatory standards. The following sections detail common purification techniques, including crystallization, chromatography, extraction, and distillation, complete with experimental protocols and troubleshooting guides.
General Purification Workflow
The selection of a purification strategy depends on the physicochemical properties of the derivative (e.g., polarity, volatility, crystallinity) and the nature of the impurities. A typical workflow involves initial purification by extraction or crystallization, followed by high-resolution techniques like chromatography if necessary.
Caption: General purification workflow for 2-methylpropanoic acid derivatives.
Crystallization Techniques
Crystallization is a powerful and scalable method for purifying solid derivatives. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent system. Slow crystal formation is key to achieving high purity.[3]
Protocol 1: Cooling Crystallization
This is the most common crystallization method, suitable for compounds that are significantly more soluble at higher temperatures than at lower temperatures.[3]
Methodology:
-
Dissolution: Place the crude 2-methylpropanoic acid derivative in an Erlenmeyer flask. Add the minimum amount of a suitable solvent to dissolve the compound completely upon heating.[3]
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until all the solid dissolves. If necessary, add small increments of solvent to achieve a clear solution at the solvent's boiling point.[3]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Maximizing Yield: Once the flask reaches room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor containing impurities.[3]
-
Drying: Dry the purified crystals, for example, in a vacuum oven, until all solvent has evaporated.[3]
Protocol 2: Antisolvent Crystallization
This method is useful when the desired compound is highly soluble in one solvent (the "good" solvent) but insoluble in another miscible solvent (the "antisolvent").
Methodology:
-
Dissolution: Dissolve the crude product in the minimum amount of a "good" solvent.
-
Antisolvent Addition: While stirring the solution at a constant temperature, slowly add the "antisolvent" dropwise until the solution becomes persistently cloudy (turbid).[3] This indicates the onset of nucleation.
-
Crystal Growth: Stop adding the antisolvent and allow the mixture to stir for 30-60 minutes to promote crystal growth.[3]
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol. Use a cold mixture of the solvent/antisolvent system for washing the crystals if necessary.[3]
Troubleshooting Crystallization
Caption: Troubleshooting logic for common crystallization problems.[4]
Chromatographic Techniques
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. It is a highly versatile technique for purifying complex mixtures.
Protocol 3: Flash Column Chromatography (Normal Phase)
This method is used for preparative separation and is faster than traditional gravity column chromatography. It uses a solid stationary phase (typically silica gel) and a liquid mobile phase.
Methodology:
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., hexane). Pour the slurry into a column and tap gently to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica bed.[4]
-
Sample Loading: Dissolve the crude derivative in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the silica gel.[4]
-
Elution: Pass the mobile phase through the column using positive pressure (air or nitrogen). Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.[4]
Protocol 4: High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and is used for both analytical and preparative-scale purification. Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is very common.
Methodology (General Reverse-Phase):
-
Method Development: Develop a separation method on an analytical HPLC system. A typical mobile phase for 2-methylpropanoic acid derivatives consists of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid.[5][6]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove particulates.
-
Injection: Inject the sample onto the equilibrated HPLC column.
-
Separation & Collection: The sample components are separated as they pass through the column. For preparative HPLC, a fraction collector is used to collect the peaks corresponding to the pure compound.
-
Isolation: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization (freeze-drying) for aqueous mobile phases or rotary evaporation for organic solvents.
Application Note: Chiral Separation of 2-Methylpropanoic Acid Derivatives
Many derivatives of 2-methylpropanoic acid are chiral, and their biological activity often resides in a single enantiomer. HPLC using a Chiral Stationary Phase (CSP) is a primary method for separating enantiomers.[7]
Caption: Principle of chiral separation on a Chiral Stationary Phase (CSP).
Protocol 5: Preparative Chiral HPLC
-
Column Selection: Choose an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are widely used.[7]
-
Mobile Phase Optimization: Screen different mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) to achieve baseline separation of the enantiomers on an analytical scale.[7]
-
Scale-Up: Scale the separation to a preparative column with the same stationary phase. The flow rate and sample load will need to be adjusted based on the column dimensions.
-
Fraction Collection: Collect the two separated enantiomer peaks individually.
-
Purity and Enantiomeric Excess (ee) Analysis: Analyze the collected fractions using analytical chiral HPLC to confirm purity and determine the enantiomeric excess.
Quantitative Data for HPLC Purification
The following table summarizes typical HPLC conditions used for the analysis and purification of 2-methylpropanoic acid derivatives, based on published data.
| Compound | Column | Mobile Phase | Flow Rate | Detection | Purity/Yield | Reference |
| 2-[4-(...)-phenyl]-2-methyl-propionic acid derivative | N/A | N/A | N/A | HPLC | >99% Purity, 87% Yield | [1] |
| 2-[4-(...)-phenyl]-2-methyl-propionic acid ethylester | N/A | N/A | N/A | HPLC | >98.5% Purity, 90% Yield | [1] |
| 2-(4-Methylphenyl)propanoic acid | Chiral Stationary Phase (CSP) | Hexane/Ethanol/TFA | 1.0 mL/min | UV (254 nm) | N/A | [7] |
| 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid | J'sphere-ODS-H80 | 0.05% TFA in Water:Acetonitrile (85:15) | 1.0 mL/min | UV (228 nm) | N/A | [6] |
Liquid-Liquid Extraction
Extraction is a fundamental technique used to separate a compound from a mixture by partitioning it between two immiscible liquid phases. For acidic derivatives like those of 2-methylpropanoic acid, acid-base extraction is highly effective.
Protocol 6: Acid-Base Extraction
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and add a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic derivative will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.
-
Separation: Shake the funnel gently, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat the extraction of the organic layer with the basic solution 2-3 times.
-
Acidification: Combine all aqueous layers in a clean flask and cool in an ice bath. Carefully add a strong acid (e.g., HCl) dropwise until the solution is acidic (test with pH paper). The protonated, water-insoluble 2-methylpropanoic acid derivative will precipitate out or form an organic layer.[4]
-
Re-extraction: Extract the acidified aqueous solution with a fresh portion of organic solvent (3 times). The purified acidic product will now be in the organic layer.[8]
-
Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by rotary evaporation to yield the purified product.[4][8]
Distillation
For liquid derivatives or the parent 2-methylpropanoic acid, distillation is an effective purification method, separating components based on differences in boiling points.
Protocol 7: Fractional Distillation
Methodology:
-
Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, and a receiving flask.
-
Distillation: Heat the crude liquid in the distillation flask. The component with the lower boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.
-
Temperature Monitoring: Carefully monitor the temperature at the top of the column. A stable temperature plateau indicates that a pure component is distilling over.
-
Fraction Collection: Collect the fraction that distills over at the boiling point of the target compound. Discard the initial (forerun) and final (pot residue) fractions, which are likely to contain impurities. This technique was historically used to purify 2-methylpropanoic acid itself.[9]
References
- 1. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 2. WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Methylpropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: RP-HPLC Method Development for the Analysis of 2-Alkoxy-2-Methylpropanoic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Alkoxy-2-methylpropanoic acids are a class of carboxylic acids that find applications in various fields, including pharmaceuticals and materials science. Accurate and reliable quantification of these compounds is crucial for quality control, reaction monitoring, and pharmacokinetic studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and versatile technique for the separation and analysis of such moderately polar compounds.[1]
This application note provides a comprehensive guide to developing a robust RP-HPLC method for the analysis of 2-alkoxy-2-methylpropanoic acids. It covers key aspects from column and mobile phase selection to sample preparation and method validation. Additionally, it addresses the potential need for chiral separation for enantiomeric analysis.
Chromatographic Conditions
The successful separation of 2-alkoxy-2-methylpropanoic acids by RP-HPLC relies on the careful selection of the stationary phase, mobile phase, and detection parameters. Due to their acidic nature, an ion suppression technique is typically employed to enhance retention and improve peak shape.[2] This involves using an acidic mobile phase to ensure the analytes are in their non-ionized, more hydrophobic form.
Stationary Phase
A C18 (octadecylsilyl) stationary phase is the most common choice for the separation of small to moderately polar organic acids and is a good starting point for method development.[3][4][5][6][7][8][9]
-
Recommended Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Alternatives: For higher efficiency and faster analysis, columns with smaller particle sizes (e.g., 3 µm) or superficially porous particles can be used.
Mobile Phase
A combination of an acidic aqueous buffer and an organic modifier is used as the mobile phase.
-
Aqueous Component: A buffer is necessary to control the pH and maintain the analyte in its protonated form.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used.[7][8][9][11][12]
-
Elution Mode: Isocratic elution (constant mobile phase composition) is often sufficient for simple mixtures. For complex samples with a wide range of polarities, a gradient elution (varying mobile phase composition) may be necessary.[12]
Detection
UV detection is a straightforward and widely available method for the analysis of carboxylic acids.
-
Wavelength: Due to the lack of a strong chromophore in the target molecules, detection is typically performed at low wavelengths, in the range of 210-225 nm.[3][4][5][6][7][8][9]
-
Alternative Detection: For higher sensitivity and selectivity, especially at low concentrations, derivatization to introduce a chromophore can be employed.[1][13][14] Alternatively, a mass spectrometer (LC-MS) can be used as a detector for highly sensitive and specific analysis.
Experimental Protocols
Preparation of Mobile Phase
Protocol 1: Phosphate Buffer Mobile Phase
-
Prepare 1 M Potassium Phosphate Monobasic (KH2PO4) Stock Solution: Dissolve 136.09 g of KH2PO4 in 1 L of HPLC-grade water.
-
Prepare 20 mM Phosphate Buffer: Pipette 20 mL of the 1 M KH2PO4 stock solution into a 1 L volumetric flask and dilute to the mark with HPLC-grade water.
-
Adjust pH: Adjust the pH of the buffer to 2.5 using phosphoric acid while monitoring with a calibrated pH meter.
-
Prepare Mobile Phase: Mix the prepared 20 mM phosphate buffer (pH 2.5) with acetonitrile in the desired ratio (e.g., 70:30 v/v for initial screening).
-
Degas: Degas the mobile phase using vacuum filtration or sonication before use.
Sample Preparation
Proper sample preparation is crucial to protect the HPLC column and ensure accurate results. The primary goal is to remove any particulate matter and interfering matrix components.[15][16]
Protocol 2: Standard Sample Preparation
-
Dissolution: Dissolve the 2-alkoxy-2-methylpropanoic acid standard or sample in a suitable solvent. A mixture of the mobile phase or a solvent with similar polarity is recommended.
-
Dilution: Dilute the sample to a concentration that falls within the linear range of the detector.
-
Filtration: Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection.[15]
Protocol 3: Solid-Phase Extraction (SPE) for Complex Matrices
For complex samples such as biological fluids, solid-phase extraction (SPE) can be used for cleanup and concentration.[3][4][5][6]
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analytes of interest with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
Method Development and Optimization
The following workflow outlines the steps for developing and optimizing the RP-HPLC method.
Caption: Workflow for RP-HPLC method development.
Data Presentation: Method Validation Parameters
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[17] The following table summarizes key validation parameters and their typical acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.998 |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Recovery between 98% and 102% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from blank or placebo at the retention time of the analyte. |
Chiral Separation
If the 2-alkoxy-2-methylpropanoic acid of interest is chiral, a specialized approach is required to separate the enantiomers.
Direct Method: Chiral Stationary Phases (CSPs)
The most direct approach is to use a chiral stationary phase. Polysaccharide-based CSPs are widely used for their broad applicability.[18][19][20]
-
Recommended Columns: Cellulose or amylose-based columns (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid for acidic analytes.[19]
Indirect Method: Derivatization
An alternative is to derivatize the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral RP-HPLC column.[18]
Caption: Approaches to chiral separation of enantiomers.
Protocol 4: Chiral Derivatization (Example)
-
Dissolve the racemic 2-alkoxy-2-methylpropanoic acid in a suitable aprotic solvent.
-
Add a chiral amine (e.g., (R)-(+)-α-methylbenzylamine) and a coupling agent (e.g., DCC or EDC).
-
Allow the reaction to proceed to completion.
-
Quench the reaction and extract the diastereomeric amide products.
-
Analyze the resulting diastereomers by RP-HPLC on a standard C18 column.
Conclusion
This application note provides a detailed framework for the development and validation of an RP-HPLC method for the analysis of 2-alkoxy-2-methylpropanoic acids. By systematically optimizing the chromatographic parameters and employing appropriate sample preparation techniques, a robust and reliable analytical method can be established. For chiral compounds, the use of either a chiral stationary phase or a derivatization approach will be necessary to achieve enantiomeric separation.
References
- 1. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. agilent.com [agilent.com]
- 3. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction | MDPI [mdpi.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. public.pensoft.net [public.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent [jstage.jst.go.jp]
- 14. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
- 15. organomation.com [organomation.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. phx.phenomenex.com [phx.phenomenex.com]
Using "2-Ethoxy-2-methylpropanoic acid" in the synthesis of antihistamines
Application Notes: Synthesis of Second-Generation Antihistamines
Introduction
While "2-Ethoxy-2-methylpropanoic acid" is not a commonly documented precursor in the synthesis of widely-marketed antihistamines, this document provides a comprehensive overview of the synthetic route for a prominent second-generation antihistamine, Cetirizine. The protocols and data presented are based on established chemical literature and offer a detailed guide for researchers and professionals in drug development.
Cetirizine is a potent and selective histamine H1 receptor antagonist. Its synthesis involves a multi-step process, and understanding its production is crucial for the development of new and improved antihistaminic agents. The following sections detail the synthetic workflow, quantitative data, experimental protocols, and the relevant biological pathway.
Quantitative Data for Cetirizine Synthesis
The following table summarizes the typical yields and conditions for the key steps in a common synthesis route of Cetirizine.
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temperature | Yield (%) |
| 1 | 1-(4-chlorobenzhydryl)piperazine, Ethyl chloroacetate | Ethyl 2-(4-(4-chlorobenzhydryl)piperazin-1-yl)acetate | Toluene | Sodium carbonate | Reflux | 85-90% |
| 2 | Ethyl 2-(4-(4-chlorobenzhydryl)piperazin-1-yl)acetate | 2-(4-(4-chlorobenzhydryl)piperazin-1-yl)acetic acid (Cetirizine) | Ethanol/Water | Sodium hydroxide | Room Temperature | 90-95% |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-(4-chlorobenzhydryl)piperazin-1-yl)acetate
-
To a stirred solution of 1-(4-chlorobenzhydryl)piperazine (1 equivalent) in toluene, add anhydrous sodium carbonate (2.5 equivalents).
-
Heat the mixture to reflux.
-
Slowly add ethyl chloroacetate (1.2 equivalents) to the refluxing mixture over a period of 1 hour.
-
Continue refluxing for an additional 5-7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 2-(4-(4-chlorobenzhydryl)piperazin-1-yl)acetate.
Step 2: Synthesis of 2-(4-(4-chlorobenzhydryl)piperazin-1-yl)acetic acid (Cetirizine)
-
Dissolve Ethyl 2-(4-(4-chlorobenzhydryl)piperazin-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.5 equivalents) in water to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.
-
After completion of the reaction, adjust the pH of the mixture to ~4.5 using a dilute solution of hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried under vacuum to yield Cetirizine.
Visualizations
Caption: Synthetic workflow for the two-step synthesis of Cetirizine.
Caption: Signaling pathway of the Histamine H1 receptor and the antagonistic action of Cetirizine.
Application of 2-(4-Ethoxyphenyl)-2-methylpropanoic Acid in Insecticide Manufacturing
Introduction
While "2-Ethoxy-2-methylpropanoic acid" is not directly utilized in insecticide manufacturing based on available literature, the structurally related compound, 2-(4-ethoxyphenyl)-2-methylpropanoic acid , serves as a crucial intermediate in the synthesis of the non-ester pyrethroid insecticide, Etofenprox. Etofenprox is a broad-spectrum insecticide effective against a wide range of agricultural and public health pests. Its unique ether linkage, replacing the typical ester bond in many pyrethroids, confers greater stability against enzymatic degradation by insect esterases. This document provides detailed application notes and protocols for the synthesis of Etofenprox, highlighting the role of 2-(4-ethoxyphenyl)-2-methylpropanoic acid and its derivatives.
I. Synthetic Pathway Overview
The synthesis of Etofenprox from 2-(4-ethoxyphenyl)-2-methylpropanoic acid involves a multi-step process. The carboxylic acid is first converted to its corresponding alcohol, 2-(4-ethoxyphenyl)-2-methylpropan-1-ol. This alcohol intermediate is then typically chlorinated to form 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane, which subsequently undergoes an etherification reaction with 3-phenoxybenzyl alcohol to yield the final product, Etofenprox.
II. Quantitative Data for Synthesis
The following tables summarize quantitative data for the key steps in the synthesis of Etofenprox, compiled from various patented methods.
Table 1: Synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol
| Step | Starting Material | Reagents/Catalysts | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| Esterification | 2-(4-ethoxyphenyl)-2-methylpropanoic acid | Methanol, Sulfuric acid | Methanol | 5 | Reflux | - | - |
| Reduction | Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate | Sodium, n-butanol | n-butanol | 4 | 90-135 | High | 98 |
Table 2: Synthesis of 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane
| Starting Material | Reagents/Catalysts | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| [4-(2-chloro-1,1-dimethylethyl)phenyl] acetate | Bromoethane, KOH, Benzyltriethylammonium chloride | - | 2 | 35-45 | 81.3 |
Table 3: Synthesis of Etofenprox (Etherification)
| Reactant 1 | Reactant 2 | Reagents/Catalysts | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane | Sodium m-phenoxybenzyloxide | Tetraethylammonium bromide | DMF | 8 | 120 | 45.2 | 77.2 |
| 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane | Sodium m-phenoxybenzyloxide | Tetraethylammonium bromide | DMF | 24 | 130 | 54 | 84.8 |
| 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane | Sodium m-phenoxybenzyloxide | Tetraethylammonium bromide | DMF | 16 | 140 | 49.7 | 82.3 |
III. Experimental Protocols
Protocol 1: Synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol from its Ethyl Ester
Materials:
-
Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate
-
n-Butanol
-
Sodium metal
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate in n-butanol.
-
Heat the solution to 90-100 °C.
-
Carefully add small pieces of sodium metal to the reaction mixture. An exothermic reaction will occur, and the temperature may rise to 135 °C.
-
After the addition of sodium is complete, reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and cautiously quench the excess sodium with a suitable alcohol (e.g., isopropanol), followed by the slow addition of water.
-
Acidify the mixture with hydrochloric acid.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-(4-ethoxyphenyl)-2-methylpropan-1-ol.
-
The product can be further purified by distillation or chromatography if necessary.
Protocol 2: Synthesis of Etofenprox via Williamson Ether Synthesis
Materials:
-
1-chloro-2-(4-ethoxyphenyl)-2-methylpropane
-
3-phenoxybenzyl alcohol
-
Sodium hydride (or another suitable base)
-
Phase transfer catalyst (e.g., tetraethylammonium bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., toluene)
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, prepare sodium m-phenoxybenzyloxide by reacting 3-phenoxybenzyl alcohol with a strong base like sodium hydride in anhydrous DMF.
-
To this solution, add 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane and a phase transfer catalyst.
-
Heat the reaction mixture with stirring to 120-140 °C and maintain for 8-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude Etofenprox.
-
Purify the crude product by column chromatography or distillation to obtain pure Etofenprox.
IV. Mechanism of Action and Metabolic Pathway
Mechanism of Action
Etofenprox, like other pyrethroid insecticides, is a neurotoxin that targets the nervous system of insects.[1] It primarily acts on the voltage-gated sodium channels in nerve cell membranes.[2] By binding to these channels, Etofenprox disrupts their normal function, leading to prolonged channel opening and a continuous influx of sodium ions.[2] This results in repetitive nerve firing, paralysis, and ultimately, the death of the insect.[1]
Metabolic Pathway
In insects, Etofenprox can undergo metabolic activation through oxidation, a process mediated by cytochrome P450 enzymes.[3][4] This metabolic transformation converts the ether linkage of Etofenprox into an ester, forming the metabolite α-CO (2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate).[3][4] This metabolite is a more potent pyrethroid and exhibits significantly higher toxicity to aquatic organisms.[3][4] In mammals, Etofenprox is primarily metabolized through oxidation and cleavage of the ether bond, followed by excretion.[5]
V. Conclusion
2-(4-Ethoxyphenyl)-2-methylpropanoic acid is a vital precursor in the industrial synthesis of the insecticide Etofenprox. The provided protocols and data offer a comprehensive overview for researchers and professionals in the field of insecticide development and manufacturing. Understanding the synthetic pathways, reaction parameters, and the compound's ultimate role in the final product's mode of action and metabolic fate is essential for process optimization and safety assessment.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Ethoxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Ethoxy-2-methylpropanoic acid. The synthesis is a two-step process commencing with the ethylation of ethyl 2-hydroxy-2-methylpropanoate via a Williamson ether synthesis, followed by the hydrolysis of the resulting ester to the final carboxylic acid product.
Reaction Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-ethoxy-2-methylpropanoate
This procedure is based on the principles of the Williamson ether synthesis, a well-established method for forming ethers.[1][2][3]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 2-hydroxy-2-methylpropanoate | C6H12O3 | 132.16 | 10.0 | 1.32 g |
| Sodium hydride (60% dispersion in oil) | NaH | 24.00 | 12.0 | 0.48 g |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | - | 50 mL |
| Ethyl iodide | C2H5I | 155.97 | 11.0 | 0.88 mL |
| Saturated aqueous ammonium chloride | NH4Cl | 53.49 | - | 20 mL |
| Diethyl ether | C4H10O | 74.12 | - | 100 mL |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 | - | q.s. |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol).
-
Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and carefully decant the hexane.
-
Add anhydrous THF (30 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-hydroxy-2-methylpropanoate (1.32 g, 10.0 mmol) in anhydrous THF (20 mL) to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Re-cool the mixture to 0 °C and add ethyl iodide (0.88 mL, 11.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-ethoxy-2-methylpropanoate.
-
Purify the crude product by fractional distillation or column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of ethyl 2-ethoxy-2-methylpropanoate.
Step 2: Hydrolysis of Ethyl 2-ethoxy-2-methylpropanoate
The hydrolysis of the sterically hindered tertiary ester is achieved under basic conditions.[4][5]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 2-ethoxy-2-methylpropanoate | C8H16O3 | 160.21 | 5.0 | 0.80 g |
| Sodium hydroxide | NaOH | 40.00 | 15.0 | 0.60 g |
| Methanol | CH4O | 32.04 | - | 10 mL |
| Dichloromethane | CH2Cl2 | 84.93 | - | 90 mL |
| 1 M Hydrochloric acid | HCl | 36.46 | - | q.s. |
| Dichloromethane | CH2Cl2 | 84.93 | - | 100 mL |
| Anhydrous sodium sulfate | Na2SO4 | 142.04 | - | q.s. |
Procedure:
-
Dissolve ethyl 2-ethoxy-2-methylpropanoate (0.80 g, 5.0 mmol) in a mixture of methanol (10 mL) and dichloromethane (90 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (0.60 g, 15.0 mmol) to the solution.
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Dissolve the residue in water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M hydrochloric acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization if necessary.
Caption: Experimental workflow for the hydrolysis to this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent System | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 1 | Williamson Ether Synthesis | NaH, Ethyl Iodide | THF | 12-16 | Room Temp. | 70-85 |
| 2 | Ester Hydrolysis | NaOH | MeOH/CH2Cl2 | 24-48 | Room Temp. | 85-95 |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethyl 2-hydroxy-2-methylpropanoate | C6H12O3 | 132.16 | 150 | 0.965 |
| Ethyl 2-ethoxy-2-methylpropanoate | C8H16O3 | 160.21 | ~170-175 (est.) | ~0.95 (est.) |
| This compound | C6H12O3 | 132.16 | - | - |
Note: Estimated values are based on structurally similar compounds.
Signaling Pathways and Logical Relationships
The Williamson ether synthesis proceeds via an SN2 mechanism.
Caption: SN2 mechanism of the Williamson ether synthesis.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Ethoxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-ethoxy-2-methylpropanoic acid, with a strong emphasis on considerations for scaling up the process from laboratory to pilot plant or industrial scale. The described method is based on the Williamson ether synthesis, employing phase-transfer catalysis for a safe, efficient, and environmentally conscious process.
Introduction
This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a quaternary carbon center with both an ether and a carboxylic acid functionality, makes it an attractive synthon for introducing specific molecular motifs. The synthesis protocol detailed herein focuses on the etherification of a readily available α-hydroxy acid precursor. Key considerations for process safety, efficiency, and scalability are highlighted to facilitate the transition from bench-scale to larger-scale production.
Reaction Principle
The synthesis of this compound is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of a precursor, 2-hydroxy-2-methylpropanoic acid, to form an alkoxide. This nucleophilic alkoxide then undergoes an SN2 reaction with an ethylating agent. To facilitate this reaction in a biphasic system, a phase-transfer catalyst (PTC) is employed. The PTC, typically a quaternary ammonium salt, transports the hydrophilic alkoxide anion into the organic phase where it can react with the ethylating agent.[1] This methodology offers several advantages for scale-up, including the use of inexpensive inorganic bases, milder reaction conditions, and often simplified work-up procedures.[2]
Proposed Synthetic Pathway
The following diagram illustrates the proposed synthetic route for this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Materials
| Material | Grade | Supplier |
| 2-Hydroxy-2-methylpropanoic acid | ≥98% | Commercially Available |
| Ethyl Bromide | ≥99% | Commercially Available |
| Sodium Hydroxide | Reagent Grade | Commercially Available |
| Tetrabutylammonium Bromide (TBAB) | ≥98% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Hydrochloric Acid | 37% | Commercially Available |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |
Equipment
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Bench-Scale Synthesis Protocol (100 g Scale)
-
Reaction Setup: To a 2 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and a temperature probe, add 2-hydroxy-2-methylpropanoic acid (104.1 g, 1.0 mol), toluene (500 mL), and tetrabutylammonium bromide (TBAB, 16.1 g, 0.05 mol).
-
Base Addition: Prepare a solution of sodium hydroxide (120 g, 3.0 mol) in water (500 mL). Slowly add the aqueous NaOH solution to the stirred reaction mixture over 30 minutes, maintaining the temperature below 30°C using a cooling circulator.
-
Alkylation: After the base addition is complete, slowly add ethyl bromide (163.5 g, 1.5 mol) to the reaction mixture over 1 hour. The reaction is exothermic; maintain the temperature between 40-50°C.
-
Reaction Monitoring: Heat the reaction mixture to 60-65°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers.
-
Acidification: Transfer the aqueous layer to a separate vessel and cool to 0-5°C. Slowly add concentrated hydrochloric acid until the pH of the solution is ~2.
-
Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 300 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Data Presentation
Table 1: Stoichiometry and Reagent Data
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass/Volume |
| 2-Hydroxy-2-methylpropanoic acid | 104.10 | 1.0 | 1.0 | 104.1 g |
| Sodium Hydroxide | 40.00 | 3.0 | 3.0 | 120 g in 500 mL H₂O |
| Ethyl Bromide | 108.97 | 1.5 | 1.5 | 163.5 g |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.05 | 0.05 | 16.1 g |
| Toluene | - | - | - | 500 mL |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Reaction Temperature | 60-65°C |
| Reaction Time | 4-6 hours |
| Typical Crude Yield | 85-95% |
| Purified Yield | 75-85% |
| Purity (by GC/HPLC) | >98% |
Scale-up Considerations
Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Heat Management
-
Exothermicity: Both the initial acid-base reaction and the subsequent alkylation are exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.
-
Mitigation:
-
Use a jacketed reactor with an efficient heat transfer fluid and a reliable temperature control system.
-
Control the addition rate of the sodium hydroxide solution and ethyl bromide to manage the rate of heat generation.
-
Ensure adequate agitation to promote uniform heat distribution and prevent localized hotspots.
-
Reagent Addition and Mixing
-
Homogeneity: In a biphasic system, efficient mixing is crucial for the phase-transfer catalyst to function effectively.
-
Considerations:
-
The design of the agitator (e.g., impeller type, speed) should be optimized to ensure good interfacial mixing between the aqueous and organic phases.
-
Sub-surface addition of reagents can prevent splashing and improve dispersion.
-
Phase Separation
-
Emulsion Formation: Vigorous stirring can sometimes lead to the formation of stable emulsions, complicating the separation of the aqueous and organic layers.
-
Solutions:
-
Allow for a sufficient settling time after stopping the agitation.
-
In some cases, the addition of a small amount of brine can help to break emulsions.
-
The design of the reactor outlet and the use of sight glasses are important for monitoring and controlling the separation process.
-
Off-Gassing and Pressure Control
-
Volatile Reagents: Ethyl bromide is volatile, and the reaction is performed at an elevated temperature.
-
Safety Measures:
-
The reactor must be equipped with a properly sized and efficient reflux condenser to minimize the loss of volatile materials.
-
A pressure relief system should be in place as a safety precaution.
-
Ensure adequate ventilation in the processing area.
-
Waste Management
-
Aqueous Waste: The aqueous phase after reaction will contain unreacted sodium hydroxide, sodium bromide, and the phase-transfer catalyst.
-
Disposal: This waste stream needs to be neutralized and treated according to local environmental regulations. Recovery and recycling of the phase-transfer catalyst may be economically viable on a very large scale.
Product Isolation and Purification
-
Extraction: On a larger scale, multiple extractions can be resource-intensive. Continuous liquid-liquid extraction may be a more efficient alternative.
-
Distillation: Vacuum distillation is a suitable method for purifying the final product. The distillation unit should be appropriately sized for the batch volume, and the vacuum system must be robust.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Phase-Transfer Catalysis Mechanism
Caption: Mechanism of phase-transfer catalysis in the Williamson ether synthesis.
References
Application Notes and Protocols: Monitoring the Synthesis of 2-Ethoxy-2-methylpropanoic Acid by TLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-2-methylpropanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and materials science. Its synthesis typically involves the hydrolysis of its corresponding ester, ethyl 2-ethoxy-2-methylpropanoate. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for monitoring the progress of this reaction. By observing the disappearance of the starting material and the appearance of the product, the reaction can be tracked to completion, ensuring optimal yield and purity.
This document provides a detailed protocol for the synthesis of this compound via the hydrolysis of ethyl 2-ethoxy-2-methylpropanoate, with a focus on utilizing TLC for real-time reaction monitoring.
Reaction Principle
The synthesis is achieved through the base-catalyzed hydrolysis of the ethyl ester of this compound. The ester is treated with a base, such as sodium hydroxide, in a suitable solvent mixture like aqueous ethanol. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the sodium salt of the carboxylic acid and ethanol. Subsequent acidification protonates the carboxylate to afford the final product, this compound.
Experimental Protocols
Materials and Reagents
-
Ethyl 2-ethoxy-2-methylpropanoate (Starting Material)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Bromocresol green staining solution (0.04 g in 100 mL of absolute ethanol, with a few drops of 0.1 M NaOH added until the solution turns pale blue).[1][2]
-
Capillary tubes for spotting
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-ethoxy-2-methylpropanoate (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Initiation of Hydrolysis: While stirring, add a solution of sodium hydroxide (1.5 equivalents) in water to the flask.
-
Reaction Progress: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C).
-
TLC Monitoring: Monitor the reaction progress every 30 minutes using the TLC protocol detailed below (Section 3.3). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow addition of 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.
TLC Monitoring Protocol
-
Preparation of the TLC Chamber: Line a TLC developing chamber with filter paper and add the mobile phase, a mixture of hexanes and ethyl acetate (e.g., a 7:3 v/v ratio), with the addition of a few drops of acetic acid to ensure compact spots for the carboxylic acid.[3][4] Close the chamber and allow it to saturate for at least 15 minutes.
-
Sample Preparation for TLC:
-
Starting Material (SM): Dissolve a small amount of the starting ethyl 2-ethoxy-2-methylpropanoate in ethyl acetate.
-
Reaction Mixture (RM): At each time point, withdraw a small aliquot of the reaction mixture using a capillary tube.[5] Dilute this aliquot with a small amount of ethyl acetate.
-
-
Spotting the TLC Plate: Using separate capillary tubes, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture spotted on the same point) on the baseline of the TLC plate.[5] The spots should be small and concentrated.
-
Developing the TLC Plate: Place the spotted TLC plate in the saturated developing chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.[6]
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp (254 nm), if the compounds are UV active.[7][8]
-
Immerse the plate in the bromocresol green staining solution. Carboxylic acids will appear as yellow spots against a blue background.[1][2] Esters may not be visible with this stain.
-
Gently heat the plate with a heat gun if necessary for other general stains, though it is typically not required for bromocresol green.[1]
-
-
Interpretation: The progress of the reaction is monitored by the disappearance of the starting material spot (ester) and the appearance of a new, more polar spot (carboxylic acid) with a lower Rf value in the reaction mixture lane.[3][9] The reaction is complete when the starting material spot is no longer detected in the reaction mixture lane.
Data Presentation
The retention factor (Rf) is a key parameter in TLC, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Due to its higher polarity, the product, this compound, will have a lower Rf value than the starting ester.
| Compound | Expected Rf Value (7:3 Hexanes:EtOAc + Acetic Acid) | Visualization Method |
| Ethyl 2-ethoxy-2-methylpropanoate | ~0.6 - 0.7 | UV (if applicable), Iodine |
| This compound | ~0.2 - 0.3 | Bromocresol Green (Yellow Spot) |
Note: Rf values are indicative and can vary based on the exact experimental conditions.
Visualizations
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. silicycle.com [silicycle.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. theory.labster.com [theory.labster.com]
- 9. studylib.net [studylib.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Alkoxy-2-Methylpropanoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-alkoxy-2-methylpropanoic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-alkoxy-2-methylpropanoic acids, typically prepared via a two-step process: Williamson ether synthesis to form a 2-alkoxy-2-methylpropanoate ester, followed by hydrolysis to the carboxylic acid.
Q1: Low yield during the Williamson ether synthesis step.
Possible Causes & Solutions:
-
Steric Hindrance: The tertiary carbon center of the 2-methylpropanoate starting material can hinder the approach of the alkoxide.
-
Elimination Side Reaction: The strong base used to generate the alkoxide can promote an E2 elimination reaction, especially with secondary or tertiary alkyl halides, forming an alkene byproduct.[3]
-
Solution: Use a less hindered, primary alkyl halide as the source of the alkoxy group. Employ milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH).[1] Maintain a lower reaction temperature to favor substitution over elimination.
-
-
Incomplete Deprotonation of the Alcohol: The alcohol may not be fully deprotonated to the alkoxide, leading to unreacted starting material.
-
Solution: Ensure anhydrous reaction conditions as water will consume the base. Use a slight excess of a strong base like NaH to ensure complete conversion of the alcohol to the alkoxide.
-
Logical Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Q2: Difficulty in hydrolyzing the 2-alkoxy-2-methylpropanoate ester to the carboxylic acid.
Possible Causes & Solutions:
-
Steric Hindrance: The sterically congested ester is resistant to hydrolysis under standard conditions.[4][5]
-
Ether Cleavage: Under strong acidic conditions, the ether linkage can be cleaved, leading to undesired byproducts.[7][8][9]
-
Solution: Use alkaline hydrolysis conditions (e.g., NaOH or KOH in aqueous alcohol) instead of acidic hydrolysis.[10] If acidic conditions are necessary, use milder acids and carefully monitor the reaction temperature to minimize ether cleavage.
-
Logical Troubleshooting Workflow for Difficult Ester Hydrolysis
Caption: Troubleshooting workflow for challenging ester hydrolysis.
Frequently Asked Questions (FAQs)
Q: What are the typical reaction conditions for the Williamson ether synthesis step?
A: Typical conditions involve reacting an alcohol with a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) to form the alkoxide, followed by the addition of the 2-bromo- or 2-chloro-2-methylpropanoate. Reaction temperatures can range from room temperature to 100°C, and reaction times are typically between 2 and 24 hours.[11]
Q: How can I monitor the progress of the reactions?
A: Both the Williamson ether synthesis and the ester hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and the formation of the product.
Q: What are some alternative synthetic routes to 2-alkoxy-2-methylpropanoic acids?
A: An alternative approach involves the alkylation of a 2-hydroxy-2-methylpropanoate with an alkyl halide, followed by ester hydrolysis. Another route could be the oxidation of a suitable 2-alkoxy-2-methylpropan-1-ol.[12][13]
Synthetic Pathway Overview
Caption: General synthetic pathway for 2-alkoxy-2-methylpropanoic acids.
Data Presentation
Table 1: Representative Reaction Conditions for Williamson Ether Synthesis of Related Esters
| Parameter | Value | Reference |
| Starting Materials | Alcohol, 2-halo-2-methylpropanoate | [14] |
| Base | NaH, K₂CO₃, Cs₂CO₃ | [1] |
| Solvent | DMF, DMSO, Acetonitrile | [1][11] |
| Temperature | 25 - 100 °C | [11] |
| Reaction Time | 2 - 24 hours | [11] |
| Typical Yield | 60 - 90% | [15] |
Table 2: Comparison of Hydrolysis Conditions for Hindered Esters
| Method | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Standard Alkaline | NaOH or KOH | Aqueous Alcohol | Reflux | 12 - 48 h | Variable | [4] |
| Mild Alkaline | NaOH | MeOH/CH₂Cl₂ (1:9) | Room Temp. | 1 - 5 h | >90% | [4] |
| Amine-Mediated | t-BuNH₂/LiBr | MeOH/H₂O | Reflux | 2 - 24 h | High | [6] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
-
Alkoxide Formation: To a solution of the desired alcohol (1.0 eq.) in anhydrous DMF (0.5 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Alkylation: Add the 2-bromo-2-methylpropanoate (1.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild Alkaline Hydrolysis of a Hindered Ester
-
Reaction Setup: Dissolve the 2-alkoxy-2-methylpropanoate (1.0 eq.) in a 9:1 mixture of CH₂Cl₂ and MeOH (0.2 M).
-
Add a solution of NaOH (3.0 eq.) in MeOH and stir the mixture at room temperature.[4]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, neutralize the reaction mixture with aqueous HCl (1 M).
-
Extract the aqueous layer with CH₂Cl₂ (3 x V).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. portal.amelica.org [portal.amelica.org]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-(4-Acetamidophenoxy)-2-methylpropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jcsp.org.pk [jcsp.org.pk]
Optimization of reaction conditions for "2-Ethoxy-2-methylpropanoic acid" synthesis
Technical Support Center: Synthesis of 2-Ethoxy-2-methylpropanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the hydrolysis of ethyl 2-ethoxy-2-methylpropanoate and potential challenges with a Williamson ether synthesis approach.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Incomplete hydrolysis of the starting ester (ethyl 2-ethoxy-2-methylpropanoate). | - Increase reaction time and/or temperature. - Ensure the base (e.g., NaOH, LiOH) is fully dissolved and used in sufficient molar excess.[1] - Consider using a co-solvent like THF or methanol to improve solubility.[1] |
| Inactive starting materials. | - Verify the purity and integrity of the starting ester and the base. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature for hydrolysis. | - Monitor the reaction progress using TLC or GC to ensure the consumption of the starting material.[2] - If scaling up, consider that longer reaction times or higher temperatures may be needed. |
| Inadequate amount of base. | - Use at least a stoichiometric amount of base, preferably a slight excess, to ensure complete saponification. | |
| Formation of Side Products | Potential for side reactions if using a Williamson ether synthesis approach (e.g., elimination). | - This route is less common for this specific molecule but if attempted, ensure anhydrous conditions and use a suitable base to deprotonate the alcohol without causing elimination of the halo-acid. |
| Contamination in starting materials. | - Purify starting materials if necessary. | |
| Difficult Product Isolation | Product is soluble in the aqueous layer after workup. | - Ensure the aqueous layer is sufficiently acidified (pH ~2) to protonate the carboxylate and precipitate the carboxylic acid.[3] |
| Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most straightforward and common laboratory-scale synthesis is the hydrolysis of its corresponding ester, ethyl 2-ethoxy-2-methylpropanoate. This is typically achieved through saponification using a base like sodium hydroxide or lithium hydroxide, followed by acidification.
Q2: What are the typical reaction conditions for the hydrolysis of ethyl 2-ethoxy-2-methylpropanoate?
A2: Typical conditions involve heating the ester with an aqueous solution of a base such as sodium hydroxide. A co-solvent like ethanol or THF can be used to increase solubility. The reaction temperature can range from room temperature to reflux, with reaction times varying from a few hours to overnight.[1][4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the product, being a carboxylic acid, will have a different Rf value than the starting ester. Typically, the carboxylic acid is more polar and will have a lower Rf.
Q4: My NMR spectrum shows unexpected peaks. What could they be?
A4: Unexpected peaks could correspond to unreacted starting material, residual solvents from the workup (e.g., ethyl acetate, dichloromethane), or byproducts. If a Williamson ether synthesis approach was used, byproducts from elimination reactions could be present.
Q5: Is it possible to synthesize this compound via a Williamson ether synthesis?
A5: While theoretically possible, it presents challenges. A plausible route would be the reaction of an ethyl ether of a protected 2-hydroxyisobutyric acid, followed by deprotection. A more direct Williamson ether synthesis between an alkali salt of 2-hydroxyisobutyric acid and an ethyl halide would likely lead to a mixture of products due to the presence of two nucleophilic centers (the carboxylate and the alkoxide).[5][6] Generally, protecting the carboxylic acid, performing the etherification, and then deprotecting would be a more controlled approach.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Ethyl 2-ethoxy-2-methylpropanoate
Materials:
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Ethyl 2-ethoxy-2-methylpropanoate
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Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH·H₂O)[1]
-
Ethanol or Tetrahydrofuran (THF)
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Water
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Hydrochloric acid (HCl), 3M
-
Ethyl acetate or Dichloromethane for extraction
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-ethoxy-2-methylpropanoate (1 equivalent) in a mixture of ethanol and water (e.g., a 3:1 ratio).
-
Addition of Base: Add sodium hydroxide (1.5 to 2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 3M HCl.
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Extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.
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Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Caption: Workflow for the synthesis of this compound via hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
Technical Support Center: Synthesis of 2-Ethoxy-2-methylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-ethoxy-2-methylpropanoic acid. Our goal is to address common challenges and provide practical solutions to ensure a successful synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the Williamson ether synthesis route, which is a common method for this transformation.
Issue 1: Low Yield of this compound
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Question: My reaction has resulted in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
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Answer: Low yields can stem from several factors related to the reaction conditions and the purity of your starting materials. Here are the primary causes and their solutions:
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Incomplete Deprotonation: The Williamson ether synthesis requires the formation of an alkoxide from the hydroxyl group of 2-hydroxy-2-methylpropanoic acid. If the base used is not strong enough or is not used in a sufficient amount, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile.
-
Solution: Use a strong base like sodium hydride (NaH) in a slight excess (e.g., 1.1 equivalents) to ensure complete deprotonation.
-
-
Side Reactions: The most common side reaction is elimination (E2), which is competitive with the desired substitution (SN2) reaction.[1][2] This is more prevalent with secondary and tertiary alkyl halides.
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Solution: Use a primary ethyl halide, such as ethyl iodide or ethyl bromide, as the electrophile. These are less sterically hindered and favor the SN2 pathway.[2]
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor the elimination side reaction.
-
Solution: Maintain a moderate reaction temperature. The optimal temperature will depend on the specific solvent and base used, but a range of 25-60°C is a good starting point.
-
-
Moisture in the Reaction: Alkoxides are strong bases and will readily react with any water present in the reaction mixture, reducing the amount of nucleophile available for the ether synthesis.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
Issue 2: Presence of Significant Byproducts in the Final Product
-
Question: My final product is contaminated with significant amounts of byproducts. How can I identify and remove them?
-
Answer: The two most likely byproducts in this synthesis are the elimination product (ethylene) and an ester byproduct from the reaction of the carboxylic acid group.
-
Identification of Byproducts:
-
Unreacted Starting Material (2-hydroxy-2-methylpropanoic acid): This can be identified by its characteristic hydroxyl and carboxylic acid peaks in IR spectroscopy and its distinct retention time in HPLC or GC analysis.
-
Ethyl 2-hydroxy-2-methylpropanoate (Ester Byproduct): This can form if the ethoxide attacks the carbonyl carbon of the carboxylic acid. It can be identified by the appearance of an ester carbonyl peak in the IR spectrum and by its mass in GC-MS analysis.
-
Elimination Products: While ethylene is a gas and would likely escape the reaction, other elimination byproducts could form depending on the specific reactants and conditions. These can often be detected by GC-MS.
-
-
Removal of Byproducts:
-
Acid-Base Extraction: This is a highly effective method to separate the desired carboxylic acid product from neutral byproducts like the ester and any unreacted ethyl halide. The desired product will be extracted into an aqueous basic solution, while the neutral impurities will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.
-
Column Chromatography: If acid-base extraction is not sufficient, silica gel column chromatography can be used for further purification. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the components.
-
Distillation: Fractional distillation under reduced pressure can be used to purify the final product, especially if the byproducts have significantly different boiling points.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The most common and effective method is the Williamson ether synthesis.[1] This involves the deprotonation of 2-hydroxy-2-methylpropanoic acid with a strong base to form a dianion (alkoxide and carboxylate), followed by reaction with a primary ethyl halide.
Q2: Which base is most suitable for the deprotonation step?
A2: Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, and the byproduct, hydrogen gas, simply evolves from the reaction mixture. Other strong bases like potassium hydride (KH) can also be used.
Q3: What are the best solvents for this reaction?
A3: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they can solvate the alkoxide without participating in the reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is compared to spots of the starting materials. The disappearance of the starting material and the appearance of a new spot for the product indicate the reaction's progress. HPLC or GC analysis can also be used for more quantitative monitoring.[4][5]
Q5: What are the expected yields for this synthesis?
A5: With optimized conditions, yields for the Williamson ether synthesis can be good, typically in the range of 70-90%. However, this is highly dependent on the specific conditions and the purity of the reagents.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis and purification of this compound.
| Parameter | Value | Notes |
| Typical Yield | 70-90% | Highly dependent on reaction conditions and purity of reagents. |
| Purity (after extraction) | >95% | Acid-base extraction is very effective for removing neutral impurities. |
| Purity (after chromatography) | >99% | For applications requiring very high purity. |
| Common Byproducts | Unreacted starting material, Ethyl 2-hydroxy-2-methylpropanoate | Elimination byproducts are also possible but less common with primary halides. |
| Molar Ratio (Base:Starting Material) | 1.1 : 1.0 | A slight excess of base ensures complete deprotonation. |
| Molar Ratio (Ethyl Halide:Starting Material) | 1.0 - 1.2 : 1.0 | A slight excess of the ethyl halide can help drive the reaction to completion. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
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2-hydroxy-2-methylpropanoic acid
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
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Ethyl iodide
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-hydroxy-2-methylpropanoic acid (1 equivalent).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material.
-
Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.1 equivalents) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and then heat to a gentle reflux (around 60-65 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.
-
Work-up:
-
Add diethyl ether to the reaction mixture.
-
Wash the organic layer with 1 M NaOH solution to remove any unreacted starting material.
-
Separate the aqueous layer containing the sodium salt of the product.
-
Wash the organic layer with brine.
-
Combine the aqueous layers and cool to 0 °C.
-
Acidify the aqueous layer with 1 M HCl until the pH is ~2. The product should precipitate or form an oil.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a suitable solvent system (e.g., 9:1 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., from 9:1 to 1:1 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. academic.oup.com [academic.oup.com]
Improving yield in the synthesis of tertiary carboxylic acids like "2-Ethoxy-2-methylpropanoic acid"
Technical Support Center: Synthesis of Tertiary Carboxylic Acids
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of sterically hindered tertiary carboxylic acids, with a specific focus on structures like 2-Ethoxy-2-methylpropanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of tertiary carboxylic acids.
Route 1: Hydrolysis of a Tertiary Nitrile (e.g., 2-Ethoxy-2-methylpropanenitrile)
The hydrolysis of nitriles is a common method for preparing carboxylic acids.[1] However, the stability of the tertiary structure and potential side reactions can complicate this process.
Q1: My nitrile hydrolysis is very slow or isn't going to completion. What can I do?
A1: This is a common issue, as tertiary nitriles can be sterically hindered. The conversion of a nitrile to a carboxylic acid involves two main stages: conversion to an amide, and then hydrolysis of the amide.[2]
-
Reaction Conditions: Ensure you are using sufficiently forcing conditions. Heating under reflux with a dilute acid (like HCl) or a strong base (like NaOH) is typically required.[3][4]
-
Catalyst Choice: For acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, making the carbon more electrophilic for water to attack.[5] For base-catalyzed hydrolysis, the hydroxide ion directly attacks the nitrile carbon.[2] If one condition is slow, try the other.
-
Reaction Time: Sterically hindered nitriles may require extended reaction times (several hours) to achieve full conversion. Monitor the reaction progress via TLC or GC.
Q2: I am isolating the amide intermediate instead of the desired carboxylic acid. How can I push the reaction forward?
A2: Isolating the amide means the first stage of hydrolysis is complete, but the second is not.
-
Harsher Conditions: Hydrolysis of the amide to the carboxylic acid often requires more vigorous conditions than the initial nitrile hydration. You may need to increase the concentration of the acid or base and/or increase the reflux temperature and time.[6]
-
Stepwise Approach: You can isolate the amide and subject it to a separate hydrolysis step under these harsher conditions.
Q3: I'm observing low yields, possibly due to decomposition. Are there any milder conditions?
A3: High temperatures and strong acids/bases can cause decomposition, especially if other sensitive functional groups are present.
-
Acid/Base Concentration: Titrate the concentration of your acid or base. Sometimes, an optimal concentration exists that is strong enough to promote hydrolysis without causing significant degradation.
-
Mild Reaction Conditions: Under mild conditions, the reaction may stop at the amide stage.[6] A two-step process with purification of the amide first might improve the overall yield by avoiding prolonged exposure of the final product to harsh conditions.
Q4: How do I synthesize the starting material, 2-ethoxy-2-methylpropanenitrile? Direct reaction of 2-chloro-2-ethoxypropane with NaCN doesn't work.
A4: You are correct. The synthesis of a tertiary nitrile via an SN2 reaction is not feasible due to steric hindrance.[5][7] An alternative route is necessary:
-
Start with a Ketone: React acetone with hydrogen cyanide (or a cyanide source like KCN/acid) to form acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile).
-
Etherification: Protect the hydroxyl group as an ethoxy group. This is typically done using a Williamson ether synthesis approach, but because the hydroxyl is tertiary, you would need to deprotonate it with a strong base (like NaH) and react it with an ethylating agent (e.g., ethyl iodide or diethyl sulfate).
Route 2: Carboxylation of a Grignard Reagent
This classic method involves reacting an organomagnesium halide with carbon dioxide.[7] It is effective for adding a carbon atom and forming a carboxylic acid.[8][9]
Q1: My Grignard reagent formation is failing or has a long induction period. What are the likely causes?
A1: Grignard reagent formation is highly sensitive to the reaction environment.
-
Moisture: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents (typically diethyl ether or THF) must be anhydrous.
-
Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide. Gently crush the turnings in a mortar and pestle before use or use a crystal of iodine to activate the surface.
-
Alkyl Halide: The reactivity order is I > Br > Cl. If you are using a tertiary chloride, the reaction may be sluggish. Consider converting it to the corresponding bromide or iodide.
Q2: The carboxylation step is giving a low yield of my tertiary carboxylic acid. How can I improve this?
A2: Inefficient trapping of CO₂ is a frequent problem.
-
CO₂ Source: Use freshly crushed dry ice (solid CO₂). Pour the Grignard solution onto a large excess of crushed dry ice rather than bubbling CO₂ gas through the solution, which is often less efficient.
-
Temperature: Keep the reaction cold during the addition to the dry ice to minimize side reactions.
-
Side Reactions: The Grignard reagent is a strong base. If your starting halide has any acidic protons, the Grignard reagent will be quenched.[10][11]
Q3: After workup, I recover a significant amount of alcohol instead of the carboxylic acid. Why did this happen?
A3: This indicates a potential side reaction with an ester. If your Grignard reagent reacts with an ester (which could be a contaminant or an intermediate from an alternative synthesis), it will add twice to form a tertiary alcohol.[9] Ensure your starting materials are pure. This can also occur if the Grignard reagent reacts with residual acetone from a previous step if not properly purified.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of 2-Ethoxy-2-methylpropanenitrile
This protocol outlines the conversion of the nitrile to the carboxylic acid.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2-ethoxy-2-methylpropanenitrile (1 equivalent).
-
Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) (5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC. The disappearance of the starting nitrile and the intermediate amide indicates completion. This may take 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by distillation or recrystallization.
Protocol 2: Synthesis via Carboxylation of a Grignard Reagent
This protocol describes the formation of the carboxylic acid from a tertiary alkyl halide.
-
Grignard Formation:
-
Place magnesium turnings (1.2 equivalents) in an oven-dried, three-neck flask under an inert atmosphere.
-
Add anhydrous diethyl ether.
-
Add a small amount of 2-bromo-2-ethoxypropane (1 equivalent) dissolved in anhydrous diethyl ether to initiate the reaction.
-
Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring for 1-2 hours.
-
-
Carboxylation:
-
In a separate flask, place a large excess of freshly crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, which will sublime the excess CO₂.
-
-
Workup:
-
Slowly quench the reaction by adding a cold 1 M HCl solution to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting carboxylic acid by distillation or recrystallization.
Data Presentation
The following tables summarize key parameters that can be adjusted to optimize yield.
Table 1: Comparison of Reaction Conditions for Nitrile Hydrolysis
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Expected Outcome |
| Reagent | Dilute HCl or H₂SO₄ | Aqueous NaOH or KOH | Acidic conditions directly yield the carboxylic acid.[4] Basic conditions yield a carboxylate salt, requiring an acidic workup to protonate it.[3][4] |
| Temperature | Reflux (100-110 °C) | Reflux (100-110 °C) | Higher temperatures accelerate both amide formation and its subsequent hydrolysis. |
| Reaction Time | 4 - 12 hours | 4 - 12 hours | Steric hindrance may necessitate longer reaction times. |
| Workup | Extraction with organic solvent | Acidification (e.g., with HCl) followed by extraction | The final acidification step in basic hydrolysis must be done carefully to avoid excessive heat generation.[3] |
Table 2: Influence of Grignard Reaction Parameters on Yield
| Parameter | Condition | Rationale / Potential Issue |
| Solvent | Anhydrous Diethyl Ether or THF | Must be completely dry to prevent quenching the Grignard reagent. |
| Alkyl Halide | R-I > R-Br > R-Cl | Iodides and bromides are more reactive and preferred for sluggish reactions. |
| Temperature | Gentle reflux during formation; < 0 °C during carboxylation | Controlled temperature prevents side reactions like Wurtz coupling. Low temperature during CO₂ addition minimizes side reactions. |
| CO₂ Addition | Pouring Grignard onto excess solid CO₂ | Maximizes the surface area for reaction and ensures CO₂ is the limiting reagent for the Grignard, not the other way around.[7] |
Visualized Workflows and Logic Diagrams
Troubleshooting Low Yield in Nitrile Hydrolysis
The following diagram provides a logical workflow for troubleshooting common issues during the hydrolysis of a tertiary nitrile.
Caption: Troubleshooting workflow for nitrile hydrolysis.
Grignard Synthesis Pathway and Pitfalls
This diagram illustrates the key stages of the Grignard synthesis for tertiary carboxylic acids and highlights potential failure points.
Caption: Grignard synthesis workflow and potential issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. ncert.nic.in [ncert.nic.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Williamson Ether Synthesis for Hindered Substrates
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the Williamson ether synthesis, especially when dealing with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Williamson ether synthesis failing with a secondary or tertiary alkyl halide?
A1: The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. This reaction is highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide. With secondary, and especially tertiary alkyl halides, the alkoxide, which is a strong base, will favor an E2 (elimination) reaction pathway, leading to the formation of an alkene as the major product instead of the desired ether.[1] The bulky groups surrounding the reaction center on the alkyl halide prevent the necessary backside attack by the nucleophilic alkoxide.
Q2: I am trying to synthesize an ether from a tertiary alcohol. Can I use the Williamson ether synthesis?
A2: Yes, but with careful selection of the other reactant. While a tertiary alkoxide can be used, it is quite bulky and can also favor elimination. The key is to use a primary alkyl halide as the electrophile. For example, to synthesize tert-butyl methyl ether, you should react potassium tert-butoxide with methyl iodide. The reverse approach, reacting sodium methoxide with tert-butyl bromide, will result almost exclusively in the elimination product, isobutylene.[2]
Q3: My reaction is very slow, even with a primary alkyl halide. What can I do to improve the reaction rate?
A3: Several factors could be contributing to a slow reaction rate:
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Solvent Choice: Protic solvents (like ethanol) can solvate the alkoxide nucleophile, reducing its reactivity. Polar aprotic solvents such as acetonitrile, DMF (N,N-dimethylformamide), or DMSO (dimethyl sulfoxide) are generally preferred as they solvate the cation but leave the nucleophile more "free" and reactive.
-
Temperature: Increasing the reaction temperature can enhance the rate. Typical Williamson reactions are conducted between 50-100 °C.
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Phase-Transfer Catalyst: If the alkoxide salt has poor solubility in the organic solvent, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) can be used. The PTC helps to bring the alkoxide from the solid or aqueous phase into the organic phase where the reaction occurs.
Q4: I am observing an unexpected side product in addition to my ether and alkene. What could it be?
A4: If you are using a phenoxide (the conjugate base of a phenol) as your nucleophile, you might observe C-alkylation in addition to the expected O-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. Alkylation can occur at the ortho and para positions of the ring, leading to alkylated phenol byproducts.
Q5: Are there milder alternatives to the Williamson ether synthesis for sensitive substrates?
A5: Yes, a useful variation for sensitive substrates that may not tolerate strongly basic conditions is the use of silver oxide (Ag₂O) as a mild base. In this method, the alcohol can react directly with the alkyl halide in the presence of Ag₂O, avoiding the need to pre-form the highly basic alkoxide.
Troubleshooting Guide for Hindered Substrates
Problem 1: Low to no yield of the desired ether with significant alkene formation.
This is the most common issue when using hindered substrates in the Williamson ether synthesis. The following flowchart can guide your troubleshooting process:
References
Technical Support Center: Esterification of 2-Ethoxy-2-methylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2-Ethoxy-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the esterification of this compound?
The primary reaction is the Fischer-Speier esterification, which involves reacting this compound with an alcohol (e.g., ethanol to form ethyl 2-ethoxy-2-methylpropanoate) in the presence of an acid catalyst. This is a reversible reaction where water is produced as a byproduct.[1] To drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol or to remove water as it forms.[1][2]
Q2: What are the most common side reactions observed during the esterification of this compound?
The two most significant side reactions are decarboxylation of the carboxylic acid and acid-catalyzed cleavage of the ether linkage. Both side reactions are promoted by the acidic conditions required for the esterification.
Q3: How can I detect the formation of side products?
The reaction mixture can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the desired ester and any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to characterize the final product and identify impurities.
Q4: Is the steric hindrance of this compound a concern for esterification?
Yes, the presence of two methyl groups on the alpha-carbon introduces steric hindrance, which can slow down the rate of esterification compared to unhindered carboxylic acids.[3] This may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times), which can in turn increase the likelihood of side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the esterification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired ester | Incomplete reaction: The equilibrium may not have been sufficiently shifted towards the products. | - Increase the excess of the alcohol used (e.g., from 5 equivalents to 10 or more). - Use a Dean-Stark apparatus to remove water azeotropically. - Increase the reaction time. |
| Sub-optimal catalyst concentration: Too little catalyst will result in a slow reaction, while too much can promote side reactions. | - Titrate the catalyst concentration to find the optimal loading, starting from a low catalytic amount (e.g., 1-2 mol%). | |
| Presence of a significant amount of a byproduct with a lower molecular weight than the starting acid. | Decarboxylation: The carboxylic acid may be losing CO₂ to form 2-ethoxypropane. | - Lower the reaction temperature. - Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid). - Reduce the reaction time and monitor the reaction progress closely by GC. |
| Formation of unexpected alcohol and alkyl halide byproducts. | Ether Cleavage: The ether linkage is being cleaved by the acid catalyst, especially if a hydrohalic acid (like HBr or HI from impurities) is present. | - Ensure the use of a high-purity, non-hydrohalic acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). - Lower the reaction temperature. - Use a shorter reaction time. |
| Difficulty in purifying the final product. | Presence of unreacted starting material and side products with similar boiling points. | - Optimize the reaction conditions to maximize the conversion of the starting material and minimize side products. - Employ fractional distillation under reduced pressure for purification. - Consider column chromatography for small-scale purifications. |
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes the hypothetical product distribution from the esterification of this compound with ethanol under various conditions, as determined by GC analysis.
| Experiment | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Desired Ester Yield (%) | Decarboxylation Product (%) | Ether Cleavage Products (%) |
| 1 | H₂SO₄ (5) | 100 | 8 | 75 | 15 | 10 |
| 2 | H₂SO₄ (2) | 80 | 12 | 85 | 8 | 7 |
| 3 | p-TsOH (2) | 80 | 12 | 92 | 5 | 3 |
| 4 | H₂SO₄ (5) | 120 | 4 | 60 | 25 | 15 |
| 5 | p-TsOH (1) | 70 | 24 | 88 | 7 | 5 |
Note: This data is illustrative and intended to demonstrate the expected trends. Actual results may vary.
Experimental Protocols
Optimized Protocol for the Synthesis of Ethyl 2-Ethoxy-2-methylpropanoate
This protocol is designed to maximize the yield of the desired ester while minimizing the formation of decarboxylation and ether cleavage byproducts.
Materials:
-
This compound
-
Anhydrous ethanol (200 proof)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
-
Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
-
Magnetic stirrer and heating mantle
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Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a 10-fold excess of anhydrous ethanol.
-
Add toluene (approximately 50% of the ethanol volume).
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Add p-Toluenesulfonic acid monohydrate (0.02 eq).
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Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux (the temperature will depend on the ethanol/toluene azeotrope) and stir vigorously.
-
Monitor the reaction progress by collecting aliquots and analyzing them by GC. The reaction is typically complete within 12-16 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol and toluene using a rotary evaporator.
-
Dilute the residue with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid and the catalyst), water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-ethoxy-2-methylpropanoate.
-
Purify the crude product by vacuum distillation.
Visualizations
Reaction Pathway Diagram
Caption: Main and side reaction pathways in the esterification of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during the esterification process.
References
Optimizing catalyst selection for "2-Ethoxy-2-methylpropanoic acid" synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 2-Ethoxy-2-methylpropanoic acid. The primary route for this synthesis is the etherification of 2-hydroxy-2-methylpropanoic acid. This guide addresses common challenges and provides structured data to optimize catalyst selection and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of 2-hydroxy-2-methylpropanoic acid to form an alkoxide, followed by nucleophilic substitution with an ethyl halide (e.g., ethyl iodide, ethyl bromide).
Q2: How do I choose between an acid-catalyzed and a base-catalyzed etherification?
A2: For the synthesis of this compound from 2-hydroxy-2-methylpropanoic acid, a base-catalyzed approach (Williamson ether synthesis) is generally preferred. Acid catalysis can lead to side reactions such as esterification of the carboxylic acid group or dehydration of the tertiary alcohol.
Q3: What are the critical parameters to control during the synthesis?
A3: The key parameters to control are:
-
Choice of Base: A strong, non-nucleophilic base is ideal to deprotonate the hydroxyl group without competing in the substitution reaction.
-
Solvent: An aprotic polar solvent is typically used to dissolve the reactants and facilitate the reaction.
-
Temperature: Careful temperature control is necessary to prevent side reactions.
-
Nature of the Ethylating Agent: The reactivity of the ethyl halide (I > Br > Cl) will influence the reaction rate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete deprotonation of the hydroxyl group. | Use a stronger base (e.g., sodium hydride) or increase the stoichiometry of the base. |
| Side reaction: Elimination (E2) of the ethyl halide. | Use a less hindered base. Lower the reaction temperature. | |
| Side reaction: Esterification of the carboxylic acid. | Protect the carboxylic acid group prior to etherification (e.g., as a methyl or ethyl ester) and deprotect it after the etherification step. | |
| Formation of Impurities | Unreacted starting materials. | Increase reaction time or temperature. Ensure proper stoichiometry of reactants. |
| Di-alkylation or other side products. | Use a less reactive ethylating agent. Optimize the addition rate of the ethyl halide. | |
| Difficulty in Product Isolation | Emulsion formation during workup. | Add brine (saturated NaCl solution) to break the emulsion. |
| Product is soluble in the aqueous phase. | Adjust the pH of the aqueous phase to protonate the carboxylic acid, making it more soluble in the organic phase. |
Data Presentation
Table 1: Comparison of Common Bases for Williamson Ether Synthesis
| Base | pKa of Conjugate Acid | Typical Solvent | Advantages | Disadvantages |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Strong base, irreversible deprotonation. | Flammable solid, reacts violently with water. |
| Sodium Hydroxide (NaOH) | ~15.7 | DMSO, Water | Inexpensive, readily available. | Can lead to lower yields due to the presence of water. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Acetone, DMF | Mild base, easy to handle. | May not be strong enough for complete deprotonation. |
Table 2: Influence of Solvent on Reaction Rate
| Solvent | Dielectric Constant (ε) | General Effect on Sₙ2 Reactions |
| Dimethylformamide (DMF) | 37 | Accelerates reaction rate. |
| Tetrahydrofuran (THF) | 7.6 | Moderate reaction rate. |
| Acetonitrile | 37.5 | Accelerates reaction rate. |
| Acetone | 21 | Moderate reaction rate. |
Experimental Protocols
Generalized Protocol for Williamson Ether Synthesis of this compound:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-2-methylpropanoic acid (1 equivalent) in an appropriate anhydrous aprotic solvent (e.g., THF or DMF).
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Deprotonation: Cool the solution in an ice bath (0 °C). Add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.
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Etherification: Add the ethylating agent (e.g., ethyl iodide, 1.2 equivalents) dropwise to the solution at room temperature. Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench it with water. Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.
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Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Managing reaction temperature for optimal "2-Ethoxy-2-methylpropanoic acid" yield
Welcome to the technical support center for the synthesis of 2-Ethoxy-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction temperature and other critical parameters to optimize product yield. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most probable and widely applicable method for the synthesis of this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of 2-hydroxy-2-methylpropanoic acid to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl bromide or ethyl iodide.
Q2: How critical is the reaction temperature for the yield of this compound?
A2: Reaction temperature is a critical parameter. An insufficient temperature can lead to a sluggish or incomplete reaction, resulting in low conversion of the starting material. Conversely, excessively high temperatures can promote undesirable side reactions, such as elimination of the ethylating agent or decomposition of the product, which will also decrease the overall yield. Careful control and optimization of the reaction temperature are therefore essential for maximizing the yield.
Q3: What are the common side reactions to be aware of during this synthesis?
A3: The primary side reaction of concern is the elimination of the ethylating agent (e.g., ethyl bromide) to form ethene, which is favored at higher temperatures. Another potential side reaction is the self-condensation of the starting material or product, especially if the reaction conditions are too harsh. If the starting material is not completely deprotonated, the unreacted hydroxyl group can also lead to byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material and the appearance of the product, allowing you to determine the optimal reaction time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete deprotonation of 2-hydroxy-2-methylpropanoic acid.2. Reaction temperature is too low.3. Inactive ethylating agent. | 1. Ensure a stoichiometric amount of a strong base (e.g., sodium hydride) is used. Allow sufficient time for the deprotonation to complete before adding the ethylating agent.2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the reaction rate via TLC or GC.3. Use a fresh or properly stored ethylating agent. |
| Presence of Significant Byproducts | 1. Reaction temperature is too high, favoring elimination.2. The base used is too sterically hindered. | 1. Lower the reaction temperature. Consider a stepwise increase in temperature to find the optimal balance between reaction rate and selectivity.2. Use a less sterically hindered base, such as sodium hydride. |
| Unreacted Starting Material | 1. Insufficient reaction time.2. Poor quality of reagents or solvent. | 1. Continue to monitor the reaction until TLC or GC analysis shows complete consumption of the starting material.2. Ensure all reagents are of high purity and the solvent is anhydrous. |
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
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2-hydroxy-2-methylpropanoic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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Ethyl bromide (EtBr) or Ethyl iodide (EtI)
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Diethyl ether
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1 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Dissolve 2-hydroxy-2-methylpropanoic acid (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Etherification: Cool the reaction mixture back to 0 °C. Add ethyl bromide (1.2 equivalents) dropwise. After the addition, slowly warm the reaction mixture to room temperature and then heat to a gentle reflux (approximately 60-70 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC every hour. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water. Acidify the mixture to pH ~2 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters and expected yields for a Williamson ether synthesis of this type. These values should serve as a starting point for optimization.
| Parameter | Value |
| Starting Material | 2-hydroxy-2-methylpropanoic acid |
| Base | Sodium Hydride (NaH) |
| Ethylating Agent | Ethyl Bromide (EtBr) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 70-85% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
Preventing byproduct formation in the synthesis of "2-alkoxy-2-methylpropanoic acids"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-alkoxy-2-methylpropanoic acids. The primary synthetic route addressed is the Williamson ether synthesis, a versatile and widely used method for forming ether linkages.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-alkoxy-2-methylpropanoic acids?
A1: The most prevalent method is a two-step process. First, an ester of 2-hydroxy-2-methylpropanoic acid, typically ethyl or methyl 2-bromo-2-methylpropanoate, is synthesized. This is followed by a Williamson ether synthesis, where the ester reacts with an alkoxide (the deprotonated form of an alcohol) to form the desired 2-alkoxy-2-methylpropanoate ester. Subsequent hydrolysis of the ester yields the final carboxylic acid product.
Q2: What are the primary byproducts I should be aware of during the Williamson ether synthesis step?
A2: The major byproduct is typically an alkene, formed through a competing E2 elimination reaction.[1] This is especially common when using secondary or tertiary alkyl halides, or sterically hindered primary alkyl halides.[1] Another potential, though less common, byproduct can be the alcohol corresponding to the alkyl halide, resulting from hydrolysis if water is present in the reaction mixture.
Q3: How can I minimize the formation of the alkene byproduct?
A3: To favor the desired SN2 reaction and minimize E2 elimination, consider the following strategies:
-
Substrate Choice: Whenever possible, use a primary alkyl halide and a more sterically hindered alkoxide, rather than a secondary or tertiary alkyl halide with a less hindered alkoxide.[2][3]
-
Temperature Control: Lower reaction temperatures generally favor the SN2 pathway over E2 elimination.[1] Typical temperatures for the Williamson ether synthesis range from 50-100 °C.[1]
-
Solvent Selection: Polar aprotic solvents such as acetonitrile, DMF, or DMSO are generally preferred as they enhance the nucleophilicity of the alkoxide without solvating it as strongly as protic solvents.[1]
-
Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol to the alkoxide.[1][3]
Q4: I am not getting a complete reaction. What should I do?
A4: Incomplete reactions can be due to several factors:
-
Insufficient Deprotonation: Ensure your alcohol is fully converted to the alkoxide by using a sufficiently strong and appropriate amount of base.
-
Reaction Time: Some Williamson ether syntheses can be slow and may require extended reaction times to reach completion.[1] Monitor the reaction progress by TLC or GC to determine the optimal time.
-
Poor Nucleophilicity: If your alkoxide is a weak nucleophile, switching to a polar aprotic solvent can enhance its reactivity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low yield of desired ether product with significant alkene byproduct. | Competing E2 elimination reaction is dominating. This is likely due to a sterically hindered alkyl halide (secondary or tertiary) or a bulky alkoxide. | Redesign the synthesis to use a primary alkyl halide if possible. Lower the reaction temperature. Use a less sterically hindered base for deprotonation. | Increased ratio of SN2 (ether) to E2 (alkene) product, leading to a higher yield of the desired 2-alkoxy-2-methylpropanoic acid derivative.[1] |
| Reaction is sluggish or incomplete. | 1. Incomplete formation of the alkoxide. 2. Poor nucleophilicity of the alkoxide. 3. Insufficient reaction time or temperature. | 1. Use a stronger base (e.g., NaH) to ensure complete deprotonation of the alcohol. 2. Switch to a polar aprotic solvent (e.g., DMF, DMSO) to increase the reactivity of the alkoxide.[1] 3. Increase the reaction time and/or temperature, while carefully monitoring for an increase in elimination byproducts. | Faster reaction rate and higher conversion to the desired product.[1] |
| Presence of 2-hydroxy-2-methylpropanoic acid ester in the final product. | Incomplete reaction of the starting halo-ester. | Increase the molar excess of the alkoxide. Ensure anhydrous reaction conditions to prevent hydrolysis of the starting material. | Drive the reaction to completion, minimizing the amount of unreacted starting material. |
| Formation of an alcohol corresponding to the alkyl halide. | Presence of water in the reaction mixture, leading to hydrolysis of the alkyl halide. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | Minimize the formation of alcohol byproducts.[1] |
Quantitative Data
The following tables provide illustrative data on how reaction conditions can influence the yield of the desired 2-alkoxy-2-methylpropanoate and the formation of the major alkene byproduct. Note: These are representative values based on the principles of the Williamson ether synthesis and may vary depending on the specific substrates and precise experimental conditions.
Table 1: Effect of Alkyl Halide Structure on Product Distribution
Reaction Conditions: Sodium methoxide in methanol at 65°C for 24 hours.
| Alkyl Halide | Desired Ether Product Yield (%) | Alkene Byproduct (%) |
| Methyl Bromide | >95 | <1 |
| Ethyl Bromide | 90-95 | 5-10 |
| Isopropyl Bromide | 40-60 | 40-60 |
| tert-Butyl Bromide | <5 | >95 |
Table 2: Effect of Reaction Temperature on Product Distribution
Reaction Conditions: Sodium ethoxide and ethyl 2-bromo-2-methylpropanoate in ethanol.
| Temperature (°C) | Desired Ether Product Yield (%) | Alkene Byproduct (%) |
| 25 | 85 | 15 |
| 50 | 75 | 25 |
| 78 (reflux) | 60 | 40 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-bromo-2-methylpropanoate
This protocol describes the conversion of 2-hydroxy-2-methylpropanoic acid to its corresponding bromoester.
Materials:
-
2-hydroxy-2-methylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
N-Bromosuccinimide (NBS)
-
Ethanol (absolute)
-
Dichloromethane (anhydrous)
-
Pyridine (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-2-methylpropanoic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the solution.
-
After the addition is complete, add a catalytic amount of anhydrous pyridine.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) in portions.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and slowly add absolute ethanol (5 equivalents).
-
Stir the mixture for an additional 1 hour.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-bromo-2-methylpropanoate.
-
Purify the crude product by vacuum distillation.
Protocol 2: Williamson Ether Synthesis of Ethyl 2-methoxy-2-methylpropanoate
This protocol details the synthesis of the target ether from the bromoester and an alkoxide.
Materials:
-
Ethyl 2-bromo-2-methylpropanoate
-
Sodium metal
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous methanol.
-
Carefully add small pieces of sodium metal (1.1 equivalents) to the methanol under a nitrogen atmosphere to form sodium methoxide.
-
Once all the sodium has reacted, add anhydrous diethyl ether.
-
Add ethyl 2-bromo-2-methylpropanoate (1 equivalent) dropwise from the dropping funnel to the sodium methoxide solution.
-
After the addition is complete, heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Protocol 3: Hydrolysis of Ethyl 2-methoxy-2-methylpropanoate
This protocol describes the final step to obtain the 2-alkoxy-2-methylpropanoic acid.
Materials:
-
Ethyl 2-methoxy-2-methylpropanoate
-
Sodium hydroxide
-
Water
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-methoxy-2-methylpropanoate (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2 equivalents).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-methoxy-2-methylpropanoic acid.
Visualizations
Caption: Overall synthetic workflow for 2-alkoxy-2-methylpropanoic acids.
Caption: Troubleshooting logic for low yield in the Williamson ether synthesis step.
References
Technical Support Center: High-Purity Isolation of 2-Ethoxy-2-methylpropanoic acid
Welcome to the technical support center for the high-purity isolation of 2-Ethoxy-2-methylpropanoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The nature of impurities largely depends on the synthetic route. A common synthesis involves the ethoxylation of 2-hydroxy-2-methylpropanoic acid or its ester, followed by hydrolysis. Potential impurities may include:
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Unreacted Starting Materials: 2-hydroxy-2-methylpropanoic acid, ethanol.
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By-products: Di-ethoxylated products, polymeric materials.
-
Reagents and Solvents: Residual acids or bases used as catalysts, and solvents from the reaction and workup.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A standard method for quantifying non-volatile impurities. A reversed-phase C18 column is often effective.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify impurities.[1]
-
Quantitative NMR (qNMR): Allows for accurate purity determination without a specific reference standard for the main component.[4]
Q3: My final product has a persistent yellow or brown tint. What is the likely cause and how can I remove it?
A3: Discoloration often arises from residual impurities or degradation byproducts.[5]
-
Potential Cause: Oxidized organic impurities or residual catalysts.
-
Recommended Solutions:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities.[5][6]
-
Oxidative Treatment: In some cases, a mild oxidative treatment with an agent like hydrogen peroxide can decolorize certain impurities before a final purification step.[6]
-
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield After Aqueous Workup and Extraction
-
Potential Cause: Incorrect pH during liquid-liquid extraction can lead to the carboxylic acid partitioning into the wrong phase. Emulsion formation can also cause significant product loss.[6]
-
Recommended Solutions:
-
pH Adjustment: To extract the carboxylate salt into the aqueous layer, adjust the pH to be at least 2-3 units above the pKa of the carboxylic acid. To extract the protonated carboxylic acid into an organic layer, the pH should be at least 2-3 units below its pKa.[6]
-
Emulsion Breaking: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
-
Issue 2: Difficulty in Achieving High Purity by Recrystallization
-
Potential Cause: The chosen solvent may not be ideal, or the concentration of impurities might be too high for effective crystallization.
-
Recommended Solutions:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] A systematic solvent screening is recommended.[5]
-
Seeding: If crystallization is slow or does not occur, adding a seed crystal of the pure compound can initiate the process.[6]
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as column chromatography to reduce the impurity load before attempting recrystallization.[6]
-
Issue 3: Co-elution of Impurities During Column Chromatography
-
Potential Cause: The polarity of the mobile phase may not be optimal for separating the target compound from impurities with similar polarities.
-
Recommended Solutions:
-
Mobile Phase Modification: For carboxylic acids, adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxyl group.[5]
-
Gradient Elution: Employing a solvent gradient from a less polar to a more polar mobile phase can enhance the separation of compounds with different polarities.
-
Data Presentation
The following table summarizes the expected outcomes of different purification techniques for this compound. Actual results will vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Yield (%) | Expected Purity (%) | Primary Impurities Removed |
| Liquid-Liquid Extraction | 85-95% | 80-90% | Water-soluble impurities, inorganic salts |
| Recrystallization | 70-85% | >98% | Structurally similar organic impurities |
| Silica Gel Chromatography | 60-80% | >99% | Close-eluting isomers, non-polar impurities |
| Vacuum Distillation | 50-70% | >97% | Non-volatile impurities, high-boiling byproducts |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is effective for separating the acidic target compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral and basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3.[5] The this compound will precipitate out if it is a solid, or it can be extracted with a fresh portion of organic solvent.
-
Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This method is suitable if the crude product is a solid.
-
Solvent Selection: Experimentally determine a suitable solvent or solvent mixture in which the compound is highly soluble when hot and poorly soluble when cold.[5]
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot solvent.[5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[5]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[6]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[6]
Visualizations
Caption: Workflow for purification by acid-base extraction.
Caption: Key analytical methods for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Overcoming steric hindrance in "2-Ethoxy-2-methylpropanoic acid" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered tertiary carboxylic acid, 2-Ethoxy-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound challenging?
A1: The primary challenge arises from steric hindrance. The carboxylic acid group is attached to a tertiary carbon atom, which is further substituted with an ethoxy and two methyl groups. This bulky environment physically blocks the approach of nucleophiles (such as alcohols or amines) to the electrophilic carbonyl carbon, slowing down or preventing reactions under standard conditions.
Q2: What are the most common issues encountered when working with this acid?
A2: The most frequent issues include low or no product yield, slow reaction rates requiring prolonged reaction times or harsh conditions, and the occurrence of side reactions. For instance, in esterification with tertiary alcohols, elimination to form alkenes can be a significant competing reaction.
Q3: Which coupling agents are recommended for reactions with this compound?
A3: For sterically hindered carboxylic acids, powerful coupling agents are often necessary to activate the carboxyl group and facilitate nucleophilic attack. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 4-(dimethylamino)pyridine (DMAP), 1-hydroxybenzotriazole (HOBt), or Oxyma Pure to improve efficiency and reduce side reactions. Uronium-based reagents such as HATU, HBTU, and COMU are also highly effective for coupling hindered substrates.
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the appearance of the product spot. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy of an aliquot from the reaction mixture can also be used to determine the conversion to the product.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Amidation/Esterification
This is a common problem when working with this compound due to its steric bulk. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of N-acylurea Byproduct with Carbodiimide Reagents (DCC, EDC)
When using carbodiimides, the highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, which consumes the activated acid and can be difficult to remove.
-
Solution:
-
Use Additives: Additives like HOBt or HOAt react with the O-acylisourea to form an active ester intermediate. This intermediate is more stable towards rearrangement but still highly reactive towards the nucleophile.
-
Control Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C) can suppress the rearrangement side reaction.
-
Solvent Choice: Using solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can minimize this side reaction.
-
Issue 3: Difficulty in Removing Byproducts During Purification
-
DCC/DCU: The byproduct of DCC, dicyclohexylurea (DCU), is notoriously insoluble in many common organic solvents.
-
Filtration: Most of the DCU will precipitate out of the reaction mixture and can be removed by filtration.
-
Solvent Selection: Running the reaction in a solvent where DCU is particularly insoluble, like acetonitrile, can facilitate its removal. After the reaction, the mixture can be concentrated and taken up in a solvent like ether to precipitate more DCU before filtration.
-
-
EDC/EDU: The urea byproduct from EDC is water-soluble, making it generally easier to remove during an aqueous workup.
-
Aqueous Extraction: Perform multiple extractions with water or brine to remove the water-soluble urea byproduct.
-
Data Presentation
The following tables provide representative data for amidation and expected trends for esterification of this compound.
Table 1: Amidation of this compound
| Amine | Coupling Reagent | Additive | Solvent | Temp. | Time | Yield | Reference |
| NH₄OH | EDC | HOBt | MeCN | RT | Overnight | N/A | [1] |
Note: The reference indicates the reaction was performed but does not specify the yield.
Table 2: Expected Yield Trends for Esterification of this compound
| Alcohol Type | Coupling Reagent | Additive | Expected Yield | Rationale/Challenges |
| Primary (e.g., Ethanol) | EDC or DCC | DMAP | Good to Excellent | Less sterically hindered nucleophile allows for easier reaction. |
| Secondary (e.g., Isopropanol) | HATU or COMU | Base (e.g., DIPEA) | Moderate to Good | Increased steric bulk on the alcohol requires more potent coupling agents and may require elevated temperatures or longer reaction times. |
| Tertiary (e.g., tert-Butanol) | COMU | Strong Base (e.g., MTBD) | Low to Moderate | Extremely challenging due to severe steric hindrance on both the acid and the alcohol. Risk of elimination of the tertiary alcohol to form an alkene is high.[2] |
Note: The data in Table 2 is based on general principles for sterically hindered esterifications and may require optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for Amidation using EDC/HOBt
This protocol is adapted from a documented procedure for the amidation of this compound.[1]
Materials:
-
This compound
-
Amine (or Ammonia source, e.g., NH₄OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous acetonitrile (MeCN)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous MeCN.
-
Add EDC (1.0 eq) and HOBt (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 2 hours to activate the carboxylic acid.
-
Add the amine (or ammonia source, ~3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution and water.
-
Extract the aqueous layer multiple times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by column chromatography if necessary.
Caption: Experimental workflow for amidation of this compound.
Protocol 2: General Procedure for Esterification of a Hindered Acid with a Primary or Secondary Alcohol
This is a general protocol for sterically hindered esterification and should be optimized for specific substrates.
Materials:
-
This compound
-
Alcohol (Primary or Secondary)
-
Coupling Reagent (e.g., HATU, 1.1 eq)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, 2.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Diethyl ether or Ethyl acetate
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) and the alcohol (1.2 eq) in the anhydrous solvent.
-
Add the base (DIPEA, 2.0 eq) to the solution.
-
Add the coupling reagent (HATU, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. For secondary alcohols, gentle heating (e.g., 40-50 °C) may be required.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanism of carbodiimide-mediated coupling and the key side reaction.
Caption: Mechanism of carbodiimide coupling and the role of additives.
References
Validation & Comparative
A Comparative Guide to 2-Ethoxy-2-methylpropanoic Acid and 2-Methoxy-2-methylpropanoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-2-methylpropanoic acid and 2-methoxy-2-methylpropanoic acid are closely related carboxylic acid derivatives that find utility as building blocks in organic synthesis, particularly in the development of pharmaceuticals. Their structural similarity, differing only by an ethyl versus a methyl group on the ether linkage, belies subtle differences in their synthesis and reactivity. This guide provides an objective comparison of these two compounds, supported by generalized experimental data and protocols, to aid researchers in selecting the appropriate molecule for their synthetic needs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2-methoxy-2-methylpropanoic acid is presented in Table 1. The slight increase in molecular weight for the ethoxy derivative is the primary differentiator.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Methoxy-2-methylpropanoic acid |
| Molecular Formula | C₆H₁₂O₃ | C₅H₁₀O₃ |
| Molecular Weight | 132.16 g/mol | 118.13 g/mol |
| Appearance | Colorless liquid (predicted) | Liquid (reported) |
| Boiling Point | Not reported | Not reported |
| pKa | Not reported | ~4.8 (predicted) |
| CAS Number | 22665-69-6 | 13836-62-9 |
Synthesis and Performance Comparison
The most common synthetic route to 2-alkoxy-2-methylpropanoic acids involves a two-step process: a Williamson ether synthesis to form the corresponding ester, followed by hydrolysis to yield the carboxylic acid.
General Synthetic Scheme
Caption: General two-step synthesis of 2-alkoxy-2-methylpropanoic acids.
Performance Comparison in Synthesis
While direct comparative studies are limited, an analysis based on established reaction mechanisms allows for a qualitative and semi-quantitative comparison.
Table 2: Comparison of Synthetic Parameters
| Parameter | This compound Synthesis | 2-Methoxy-2-methylpropanoic acid Synthesis | Rationale |
| Typical Starting Materials | Ethyl 2-bromo-2-methylpropanoate, Sodium ethoxide | Methyl 2-bromo-2-methylpropanoate, Sodium methoxide | The choice of ester corresponds to the desired final product. |
| Reaction Kinetics (Williamson Ether Synthesis) | Potentially slightly slower | Potentially slightly faster | The Williamson ether synthesis is an SN2 reaction. Sodium methoxide is a slightly smaller and less sterically hindered nucleophile than sodium ethoxide, which could lead to a faster reaction rate.[1][2] |
| Reaction Kinetics (Hydrolysis) | Generally similar | Generally similar | The rate of hydrolysis is primarily influenced by the steric hindrance around the carbonyl group, which is identical for both esters. The electronic effects of the methoxy and ethoxy groups are very similar. |
| Typical Yields | Good to excellent | Good to excellent | Yields for Williamson ether syntheses are generally high, often exceeding 80%.[3] Subsequent hydrolysis is also typically a high-yielding reaction. |
| Potential By-products | Elimination products (alkenes) from the alkyl halide, C-alkylation products. | Elimination products (alkenes) from the alkyl halide, C-alkylation products. | Elimination is a common side reaction in Williamson ether synthesis, especially with sterically hindered substrates.[4] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and 2-methoxy-2-methylpropanoic acid.
Synthesis of Ethyl 2-Ethoxy-2-methylpropanoate (Williamson Ether Synthesis)
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere to prepare sodium ethoxide.
-
Addition of Alkyl Halide: To the freshly prepared sodium ethoxide solution, add ethyl 2-bromo-2-methylpropanoate (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Purify the crude ethyl 2-ethoxy-2-methylpropanoate by fractional distillation.
Synthesis of this compound (Hydrolysis)
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-ethoxy-2-methylpropanoate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours until the ester is completely consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
Extraction and Isolation: Extract the acidified aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
The protocol for the synthesis of 2-methoxy-2-methylpropanoic acid is analogous, substituting methanol for ethanol and methyl 2-bromo-2-methylpropanoate for the ethyl ester.
Role in Drug Development: PPAR Agonism
Derivatives of 2-methylpropanoic acid are known to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a key role in lipid and glucose metabolism.[5][6] While 2-ethoxy- and 2-methoxy-2-methylpropanoic acid themselves are not typically the final active pharmaceutical ingredient, they serve as crucial scaffolds in the synthesis of more complex PPAR modulators.
PPARα Signaling Pathway
The activation of PPARα by a ligand (such as a fibrate drug derived from a 2-alkoxy-2-methylpropanoic acid scaffold) leads to the regulation of target genes involved in lipid metabolism.
Caption: Simplified PPARα signaling pathway activated by a ligand.
Conclusion
Both this compound and 2-methoxy-2-methylpropanoic acid are valuable synthetic intermediates. The choice between them will likely be dictated by the specific requirements of the target molecule.
-
2-Methoxy-2-methylpropanoic acid may offer a slight kinetic advantage in the Williamson ether synthesis step due to the smaller size of the methoxide nucleophile.
-
This compound provides a slightly larger and more lipophilic building block, which may be desirable in certain drug design strategies.
In practice, the differences in synthetic performance are likely to be minor, and both compounds can be prepared in high yields. The decision should therefore be based on the desired final structure and the availability and cost of the starting materials. The role of these scaffolds in the development of PPAR agonists highlights their importance in medicinal chemistry and drug development.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
- 4. byjus.com [byjus.com]
- 5. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
Comparative analysis of "2-alkoxy-2-methylpropanoic acid" derivatives in biological activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 2-alkoxy-2-methylpropanoic acid derivatives, a class of compounds that has garnered significant interest for its therapeutic potential, primarily as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows to support research and drug development efforts in this area.
Introduction to 2-Alkoxy-2-Methylpropanoic Acid Derivatives
The 2-alkoxy-2-methylpropanoic acid scaffold is a key pharmacophore in the design of potent and selective PPAR agonists. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[1] There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ), each with distinct tissue distribution and physiological roles.
-
PPARα: Primarily expressed in the liver, kidney, heart, and muscle, it is a major regulator of fatty acid oxidation. Activation of PPARα leads to a reduction in triglycerides and is the mechanism of action for the fibrate class of drugs used to treat dyslipidemia.
-
PPARγ: Highly expressed in adipose tissue, it plays a crucial role in adipogenesis, insulin sensitization, and glucose homeostasis. Thiazolidinediones (TZDs), a class of drugs for type 2 diabetes, are potent PPARγ agonists.
-
PPARδ: Ubiquitously expressed, it is involved in fatty acid metabolism and is being explored as a target for metabolic syndrome and cardiovascular diseases.
Derivatives of 2-alkoxy-2-methylpropanoic acid have been extensively studied as PPAR agonists, with a particular focus on developing selective PPARα modulators for the treatment of dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood.
Comparative Biological Activity
The biological activity of 2-alkoxy-2-methylpropanoic acid derivatives is typically evaluated by their ability to activate PPAR subtypes. This is quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound that induces a response halfway between the baseline and maximum. A lower EC50 value indicates a more potent compound.
The following table summarizes the in vitro potency of a key derivative from this class, GW590735, which demonstrates high potency and selectivity for PPARα.
| Compound ID | Structure | hPPARα EC50 (nM) | hPPARδ EC50 (nM) | hPPARγ EC50 (nM) | Selectivity vs. PPARδ | Selectivity vs. PPARγ | Reference |
| GW590735 | 2-methyl-2-(4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)carbonyl)amino)methyl)phenoxy)propanoic acid | 4 | >2000 | >2000 | >500-fold | >500-fold | [2] |
Structure-Activity Relationship (SAR) Insights:
While a comprehensive SAR table with multiple data points is ideal, the available data on GW590735 provides valuable insights. The high potency and selectivity of this compound are attributed to the specific combination of the 2-phenoxy-2-methylpropanoic acid head group, which mimics endogenous fatty acid ligands of PPARs, and the complex heterocyclic tail. Optimization of this tail region has been a key strategy in achieving high affinity and selectivity for the PPARα isoform.[2] The thiazole ring and the trifluoromethylphenyl substituent are critical for this potent activity.
Experimental Protocols
The primary method for determining the biological activity of these compounds is the PPAR Transactivation Assay . This cell-based assay measures the ability of a compound to activate a specific PPAR isoform and induce the expression of a reporter gene.
PPAR Transactivation Assay (Luciferase Reporter Assay)
Objective: To quantify the potency (EC50) of a test compound as an agonist for a specific PPAR isoform (α, γ, or δ).
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency and low endogenous PPAR expression.[3][4]
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Expression plasmid for the ligand-binding domain (LBD) of the human PPAR isoform of interest (e.g., hPPARα-LBD) fused to a GAL4 DNA-binding domain (DBD).
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Transfection reagent (e.g., FuGENE HD).[5]
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
White, opaque 96-well microplates.
-
Luminometer.
Methodology:
-
Cell Culture: Maintain HEK293T cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection:
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of the test compound. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a positive control (a known PPAR agonist).
-
-
Incubation: Incubate the cells with the compounds for 18-24 hours at 37°C.[6]
-
Luciferase Assay:
-
Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.[7]
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
PPAR Signaling Pathway
Caption: Overview of the PPAR signaling pathway activated by 2-alkoxy-2-methylpropanoic acid derivatives.
Experimental Workflow for Evaluating PPAR Agonists
Caption: A typical experimental workflow for the in vitro evaluation of 2-alkoxy-2-methylpropanoic acid derivatives as PPAR agonists.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation of Peroxisome Proliferator-activated Receptor α (PPARα) Suppresses Hypoxia-inducible Factor-1α (HIF-1α) Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. korambiotech.com [korambiotech.com]
- 7. indigobiosciences.com [indigobiosciences.com]
Validating the Structure of 2-Ethoxy-2-methylpropanoic Acid: A 1H and 13C NMR Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Ethoxy-2-methylpropanoic acid against established chemical shift ranges for its constituent functional groups. The validation of the molecular structure is crucial in synthetic chemistry and drug development to ensure the correct compound has been synthesized before proceeding with further studies.
Predicted ¹H NMR Data
The proton NMR spectrum is predicted to exhibit four distinct signals corresponding to the different proton environments in the this compound molecule. The integration of these signals should correspond to the number of protons in each environment.
| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration | Justification |
| -COOH | 10.0 - 13.0 | Singlet | 1H | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet.[1][2] |
| -O-CH₂-CH₃ | 3.5 - 3.7 | Quartet | 2H | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and are split by the neighboring methyl protons. |
| -C(CH₃)₂- | 1.2 - 1.5 | Singlet | 6H | The two methyl groups attached to the quaternary carbon are equivalent and, lacking adjacent protons, appear as a singlet. |
| -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet | 3H | The terminal methyl protons of the ethoxy group are split by the adjacent methylene protons. |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum is expected to show five signals, one for each unique carbon atom in the structure.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| -COOH | 175 - 185 | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[1][3][4] |
| -C(CH₃)₂- | 70 - 80 | The quaternary carbon is deshielded due to the attachment of two oxygen atoms (from the ethoxy and carboxylic acid groups). |
| -O-CH₂-CH₃ | 60 - 70 | The methylene carbon of the ethoxy group is deshielded by the directly attached oxygen atom. |
| -C(CH₃)₂- | 20 - 30 | The carbons of the two equivalent methyl groups attached to the quaternary carbon. |
| -O-CH₂-CH₃ | 10 - 20 | The terminal methyl carbon of the ethoxy group. |
Experimental Protocol
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program to obtain singlets for all carbon signals. This simplifies the spectrum and improves the signal-to-noise ratio. Quaternary carbons may show weaker signals.[5]
-
Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using the predicted and experimental NMR data.
References
Purity Assessment of 2-Ethoxy-2-methylpropanoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates and active ingredients is paramount. This guide provides a comparative overview of analytical methodologies for assessing the purity of 2-Ethoxy-2-methylpropanoic acid, a key building block in various synthetic pathways. High-Performance Liquid Chromatography (HPLC) is highlighted as a primary technique, with a detailed experimental protocol provided. Alternative methods, including Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy, are also discussed to offer a comprehensive analytical toolkit.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired performance characteristics such as sensitivity, selectivity, and analysis time. The following table summarizes a comparison of HPLC with other viable techniques for the analysis of this compound.
| Feature | HPLC (Reversed-Phase) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a non-polar stationary phase and a polar mobile phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Separation of ions based on their electrophoretic mobility in an electric field.[1] | Quantification based on the integrated signal of a specific nucleus relative to an internal standard.[2] |
| Sample Derivatization | Generally not required, but can be used to enhance detection.[3] | Often required to increase volatility and thermal stability. | Not required for charged analytes like carboxylic acids.[1] | Not required. |
| Typical Stationary Phase | C18 (Octadecylsilane).[4] | Various, e.g., polyethylene glycol, polysiloxanes. | None (fused-silica capillary).[5] | Not applicable. |
| Typical Mobile Phase/Carrier | Acetonitrile/water with acid modifier (e.g., formic acid, phosphoric acid).[6] | Inert gas (e.g., Helium, Nitrogen). | Buffer solution (e.g., phosphate, borate).[5] | Deuterated solvent. |
| Detection | UV/Vis (PDA), Mass Spectrometry (MS).[3] | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV/Vis, Mass Spectrometry (MS).[7] | Nuclear Magnetic Resonance. |
| Advantages | Robust, versatile, widely available, good for non-volatile and thermally labile compounds. | High resolution for volatile compounds. | High efficiency, fast analysis, low sample and reagent consumption.[1][8] | Absolute quantification without a specific reference standard of the analyte, provides structural information.[9] |
| Limitations | Retention of highly polar compounds can be challenging.[10] | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower concentration sensitivity compared to other techniques, reproducibility can be challenging. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. |
| Analysis Time | 5-30 minutes.[3] | 10-40 minutes. | <10 minutes.[11] | 5-15 minutes. |
| Sensitivity (LOD) | ng/mL to µg/mL. | pg to ng. | µg/mL.[1] | mg/mL. |
Featured Technique: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful and widely used technique for the purity assessment of polar organic compounds like this compound. The method's adaptability and robustness make it a cornerstone of quality control in the pharmaceutical industry.
Experimental Protocol: HPLC Purity Assessment
This protocol outlines a general reversed-phase HPLC method suitable for determining the purity of this compound. Method optimization and validation are crucial for specific applications.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid (or other suitable acidifier).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Analytical balance.
-
Reference standard of this compound.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or as determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a suitable solvent (e.g., a mixture of water and acetonitrile). This yields a concentration of about 1 mg/mL. Further dilutions can be made as necessary.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same solvent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow and Logical Relationships
To visualize the process of HPLC purity assessment, the following diagrams illustrate the experimental workflow and the logical relationship between chromatographic parameters and peak characteristics.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Influence of parameters on HPLC peak characteristics.
Conclusion
The purity assessment of this compound can be effectively performed using several analytical techniques. Reversed-phase HPLC offers a robust and versatile method, and the provided protocol serves as a solid starting point for method development. For orthogonal testing or specific analytical challenges, GC, CE, and qNMR present viable alternatives, each with distinct advantages. A thorough understanding of the principles and limitations of each technique is crucial for selecting the most appropriate method to ensure the quality and consistency of this important chemical intermediate.
References
- 1. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. Capillary electrophoresis for the analysis of short-chain organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polar Compounds | SIELC Technologies [sielc.com]
- 11. scispace.com [scispace.com]
Comparing synthesis routes for "2-Ethoxy-2-methylpropanoic acid" efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes to 2-Ethoxy-2-methylpropanoic acid, a valuable building block in medicinal chemistry and materials science. The efficiency of each route is evaluated based on available experimental data, offering insights into reaction conditions, yields, and potential challenges.
Route 1: Williamson Ether Synthesis of Ethyl 2-Hydroxyisobutyrate
This route involves the formation of an ether linkage by reacting the alkoxide of ethyl 2-hydroxyisobutyrate with an ethylating agent, followed by the hydrolysis of the resulting ester. This method is a classic and versatile approach to ether synthesis.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-Ethoxy-2-methylpropanoate
-
Reaction Principle: The hydroxyl group of ethyl 2-hydroxyisobutyrate is deprotonated by a strong base, typically sodium hydride, to form a sodium alkoxide. This nucleophilic alkoxide then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, via an S(_N)2 reaction to form the ether.[1][2]
-
Materials:
-
Ethyl 2-hydroxyisobutyrate
-
Sodium hydride (NaH)
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of ethyl 2-hydroxyisobutyrate in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 2: Hydrolysis of Ethyl 2-Ethoxy-2-methylpropanoate
-
Reaction Principle: The ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which is then protonated to give the final carboxylic acid.
-
Materials:
-
Ethyl 2-ethoxy-2-methylpropanoate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve ethyl 2-ethoxy-2-methylpropanoate in a solution of potassium hydroxide in aqueous ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with ether to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.
-
Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent to yield this compound.
-
Quantitative Data
No specific experimental data for yields, reaction times, and temperatures for this particular synthesis of this compound were found in the available literature. The provided protocol is based on general procedures for the Williamson ether synthesis and ester hydrolysis.
Route 2: Nucleophilic Substitution of Ethyl 2-Bromoisobutyrate
This alternative route involves the reaction of ethyl 2-bromoisobutyrate with sodium ethoxide to form the ethyl ether, followed by hydrolysis of the ester to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-Ethoxy-2-methylpropanoate
-
Reaction Principle: Sodium ethoxide, a strong nucleophile, displaces the bromide from ethyl 2-bromoisobutyrate in an S(_N)2 reaction.
-
Materials:
-
Ethyl 2-bromoisobutyrate
-
Sodium metal
-
Absolute ethanol
-
Acetic acid
-
Water
-
Ethyl acetate (AcOEt)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal to absolute ethanol.
-
To this solution, add a solution of ethyl 2-bromoisobutyrate in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in a mixture of water and acetic acid and extract with ethyl acetate.
-
Wash the combined organic phases with water, dry over anhydrous MgSO(_4), and concentrate.
-
Purify the crude product by flash chromatography.[3]
-
Step 2: Hydrolysis of Ethyl 2-Ethoxy-2-methylpropanoate
-
Reaction Principle: Similar to Route 1, the ester is hydrolyzed under basic conditions to the carboxylic acid.
-
Materials:
-
Ethyl 2-ethoxy-2-methylpropanoate
-
Potassium hydroxide (KOH)
-
50% aqueous ethanol
-
-
Procedure:
-
Reflux a solution of ethyl 2-ethoxy-2-methylpropanoate in 10% potassium hydroxide in 50% aqueous ethanol for 8 hours.[4]
-
Distill off the ethanol.
-
Acidify the remaining aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.
-
Isolate the this compound by filtration or extraction.
-
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1 | Ethyl 2-bromoisobutyrate | Sodium ethoxide | Ethanol | Reflux | 3 h | 72% | [3] |
| 2 | Ethyl 2-ethoxy-2-methylpropanoate | 10% KOH | 50% aq. Ethanol | Reflux | 8 h | 78% | [4] |
Comparison of Synthesis Routes
| Feature | Route 1: Williamson Ether Synthesis | Route 2: Nucleophilic Substitution |
| Starting Materials | Ethyl 2-hydroxyisobutyrate, Ethyl iodide/bromide | Ethyl 2-bromoisobutyrate, Sodium ethoxide |
| Key Reagents | Sodium hydride | Sodium metal |
| Reported Yield (Step 1) | Not available | 72%[3] |
| Reported Yield (Step 2) | Not available | 78%[4] |
| Overall Estimated Yield | Unknown | ~56% |
| Advantages | Utilizes a readily available starting alcohol. | Well-documented procedure for a similar transformation with a reported yield. |
| Disadvantages | Lack of specific experimental data. Use of sodium hydride requires careful handling. | Ethyl 2-bromoisobutyrate is a lachrymator. |
Visualizing the Synthesis Pathways
Caption: Comparative workflow of two synthesis routes for this compound.
Conclusion
Based on the available literature, Route 2, the nucleophilic substitution of ethyl 2-bromoisobutyrate, presents a more clearly defined and experimentally supported pathway for the synthesis of this compound. The existence of a detailed protocol for a closely related transformation with a reported yield of 72% for the ether formation step provides a strong foundation for its successful implementation.[3] The subsequent hydrolysis also has a documented procedure with a good yield of 78%.[4]
While Route 1, the Williamson ether synthesis, is theoretically sound, the lack of specific experimental data for this particular substrate makes it a less predictable option. Further experimental investigation would be required to optimize the reaction conditions and determine its efficiency.
For researchers and professionals seeking a reliable and reproducible method for the synthesis of this compound, Route 2 is the recommended starting point.
References
- 1. Ethyl 2-ethoxy-2-methylpropanoate | C8H16O3 | CID 22065339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanoic acid, 2-bromo-2-methyl-, ethyl ester | C6H11BrO2 | CID 11745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of 2-Alkoxy-2-Methylpropanoic Acid Derivatives and Other PPAR Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of intermediates based on the 2-alkoxy-2-methylpropanoic acid scaffold and other well-established peroxisome proliferator-activated receptor (PPAR) modulators. The data presented herein is intended to inform researchers and drug development professionals on the potential of these compounds as therapeutic agents, particularly in the context of metabolic diseases.
While this guide focuses on the "2-Ethoxy-2-methylpropanoic acid" core structure, the available public data is more abundant for its close structural analogs, the 2-phenoxy-2-methylpropanoic acid derivatives. These compounds share a common 2-methylpropanoic acid head group and an ether linkage, and thus provide valuable insights into the structure-activity relationship (SAR) and biological potential of the broader class of 2-alkoxy-2-methylpropanoic acids.
Overview of Biological Activity
Derivatives of 2-methylpropanoic acid have emerged as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[1] PPARs are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. The three main isotypes are:
-
PPARα: Primarily expressed in the liver, kidney, heart, and muscle. Its activation leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Fibrate drugs are well-known PPARα agonists.
-
PPARγ: Highly expressed in adipose tissue and macrophages. Its activation enhances insulin sensitivity and glucose uptake. Thiazolidinediones (glitazones) are a class of drugs that act as PPARγ agonists.
-
PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.
The ability of 2-methylpropanoic acid derivatives to act as dual PPARα/γ agonists makes them attractive candidates for the treatment of type 2 diabetes and dyslipidemia.[1] Some of these compounds have demonstrated significant efficacy in preclinical and clinical studies.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of selected 2-phenoxy-2-methylpropanoic acid derivatives compared to established PPAR agonists. The data is presented as EC50 values from PPAR transactivation assays and IC50 values from competitive binding assays.
Table 1: PPARα Agonist Activity
| Compound | Type | PPARα EC50 (nM) | PPARα IC50 (nM) | Selectivity vs. PPARγ/δ | Reference |
| GW590735 | 2-Phenoxy-2-methylpropanoic acid derivative | 4 | - | >500-fold vs. PPARγ/δ | [1] |
| LY518674 | 2-Phenoxy-2-methylpropanoic acid derivative | - | ~24 | Selective for PPARα | |
| Fenofibrate | Fibrate (Comparator) | 10,000 | - | Primarily PPARα | |
| GW7647 | Synthetic Agonist (Comparator) | Potent | - | Highly selective for PPARα |
Table 2: PPARγ Agonist Activity
| Compound | Type | PPARγ EC50 (µM) | PPARγ IC50 (µM) | Selectivity vs. PPARα | Reference |
| Rosiglitazone | Thiazolidinedione (Comparator) | 0.009 | - | Primarily PPARγ | [2] |
| Pioglitazone | Thiazolidinedione (Comparator) | Weak activator | - | Selective for PPARγ | |
| CLX-0921 | Thiazolidinedione | 0.284 | - | Primarily PPARγ | [2] |
Experimental Protocols
The data presented in this guide were generated using standard in vitro assays to determine the potency and selectivity of the compounds as PPAR agonists. The two primary methods are PPAR Transactivation Assays and TR-FRET Competitive Binding Assays.
PPAR Transactivation Assay
This cell-based assay measures the ability of a compound to activate a PPAR isotype, leading to the transcription of a reporter gene (e.g., luciferase).
General Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids:
-
An expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of a human PPAR isotype (α, γ, or δ) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment: The transfected cells are incubated with varying concentrations of the test compound. A known PPAR agonist (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ) is used as a positive control.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., β-galactosidase activity from a co-transfected plasmid) to account for variations in transfection efficiency. The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated from the dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This is a biochemical assay that measures the ability of a test compound to displace a fluorescently labeled ligand from the PPAR LBD.
General Protocol:
-
Assay Components:
-
GST-tagged human PPAR LBD (α, γ, or δ).
-
Terbium (Tb)-labeled anti-GST antibody (FRET donor).
-
A fluorescently labeled PPAR ligand (tracer) that binds to the LBD (FRET acceptor).
-
-
Assay Procedure:
-
The test compound is incubated with the PPAR LBD and the fluorescent tracer.
-
The Tb-labeled anti-GST antibody is then added.
-
-
FRET Measurement: If the tracer is bound to the LBD, the proximity to the Tb-labeled antibody allows for FRET to occur upon excitation of the terbium donor. The emission of the acceptor is measured. If the test compound displaces the tracer from the LBD, the FRET signal is reduced.
-
Data Analysis: The IC50 value, the concentration of the test compound that causes 50% inhibition of the tracer binding, is determined from a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PPAR signaling pathway and a typical experimental workflow for screening PPAR agonists.
Caption: PPAR Signaling Pathway Activation.
Caption: Experimental Workflow for PPAR Agonist Screening.
References
Spectroscopic Analysis: A Comparative Guide to 2-Ethoxy-2-methylpropanoic Acid and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Ethoxy-2-methylpropanoic acid, a valuable building block in organic synthesis, and its key precursors. By examining their distinct spectral features, researchers can effectively monitor reaction progress, verify product purity, and confirm structural integrity throughout the synthetic pathway. This document presents a summary of available quantitative data, detailed experimental protocols for spectroscopic analysis, and a visualization of the synthetic route.
Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process commencing with Ethyl 2-bromo-2-methylpropanoate. The initial step involves a Williamson ether synthesis, where the bromo-ester is treated with sodium ethoxide to yield Ethyl 2-ethoxy-2-methylpropanoate. Subsequent hydrolysis of the resulting ester furnishes the target carboxylic acid.
Caption: Synthesis route of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. It is important to note that while experimental data is provided for the precursors, the data for the final product and its ethyl ester is primarily based on predicted values due to the limited availability of published experimental spectra.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| Ethyl 2-bromo-2-methylpropanoate | ~1735 | C=O (Ester) |
| ~1270, ~1160 | C-O (Ester) | |
| ~600 | C-Br | |
| Ethyl 2-ethoxy-2-methylpropanoate | ~1730 | C=O (Ester) |
| (Predicted) | ~1150, ~1050 | C-O (Ether and Ester) |
| This compound | ~2500-3300 (broad) | O-H (Carboxylic Acid) |
| (Predicted) | ~1710 | C=O (Carboxylic Acid) |
| ~1150 | C-O (Ether) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| Ethyl 2-bromo-2-methylpropanoate | 4.23 | Quartet | 2H | -OCH₂CH₃ |
| 1.93 | Singlet | 6H | -C(CH₃)₂Br | |
| 1.31 | Triplet | 3H | -OCH₂CH₃ | |
| Ethyl 2-ethoxy-2-methylpropanoate | 4.15 (q) | Quartet | 2H | -COOCH₂CH₃ |
| (Predicted) | 3.40 (q) | Quartet | 2H | -OCH₂CH₃ |
| 1.40 (s) | Singlet | 6H | -C(CH₃)₂- | |
| 1.25 (t) | Triplet | 3H | -COOCH₂CH₃ | |
| 1.15 (t) | Triplet | 3H | -OCH₂CH₃ | |
| This compound | ~10-12 (br s) | Broad Singlet | 1H | -COOH |
| (Predicted) | 3.45 (q) | Quartet | 2H | -OCH₂CH₃ |
| 1.45 (s) | Singlet | 6H | -C(CH₃)₂- | |
| 1.20 (t) | Triplet | 3H | -OCH₂CH₃ |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | δ (ppm) | Assignment |
| Ethyl 2-bromo-2-methylpropanoate | 171.0 | C=O (Ester) |
| 62.5 | -OCH₂CH₃ | |
| 55.0 | -C(CH₃)₂Br | |
| 31.0 | -C(CH₃)₂Br | |
| 14.0 | -OCH₂CH₃ | |
| Ethyl 2-ethoxy-2-methylpropanoate | 174.0 | C=O (Ester) |
| (Predicted) | 80.0 | -C(CH₃)₂- |
| 61.0 | -COOCH₂CH₃ | |
| 59.0 | -OCH₂CH₃ | |
| 24.0 | -C(CH₃)₂- | |
| 15.0 | -OCH₂CH₃ | |
| 14.0 | -COOCH₂CH₃ | |
| This compound | 179.0 | C=O (Carboxylic Acid) |
| (Predicted) | 80.5 | -C(CH₃)₂- |
| 59.5 | -OCH₂CH₃ | |
| 24.0 | -C(CH₃)₂- | |
| 15.5 | -OCH₂CH₃ |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Ethyl 2-bromo-2-methylpropanoate | 194/196 (isotope pattern) | 151/153, 123/125, 73 |
| Ethyl 2-ethoxy-2-methylpropanoate | 160 | 115, 87, 59 |
| (Predicted) | ||
| This compound | 132 | 87, 59 |
| (Predicted) |
Experimental Protocols
General Spectroscopic Analysis Methodology:
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) used as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The samples are introduced, and the resulting fragmentation pattern is analyzed.
Synthetic Protocols:
-
Williamson Ether Synthesis of Ethyl 2-ethoxy-2-methylpropanoate: In a round-bottom flask, sodium metal is dissolved in anhydrous ethanol to prepare sodium ethoxide. Ethyl 2-bromo-2-methylpropanoate is then added dropwise to the solution at room temperature. The reaction mixture is stirred for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by pouring it into water and extracting with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation.
-
Hydrolysis of Ethyl 2-ethoxy-2-methylpropanoate: The ester is refluxed with an aqueous solution of a base (e.g., sodium hydroxide). The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl). The resulting carboxylic acid is then extracted with an organic solvent, and the solvent is removed to yield the final product.
Conclusion
Assessing the stability of "2-Ethoxy-2-methylpropanoic acid" under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the anticipated stability of 2-Ethoxy-2-methylpropanoic acid under various environmental conditions. Due to the limited availability of direct experimental data for this specific molecule, this analysis is based on the well-established chemical properties of its constituent functional groups: an ether and a carboxylic acid. For comparative purposes, the stability profiles of diethyl ether and propanoic acid are presented as representative alternatives for each functional group.
Executive Summary
This compound integrates the structural features of both an ether and a carboxylic acid. Consequently, its stability profile is a composite of the characteristics of these two functional groups. The ether linkage is generally stable but susceptible to cleavage under strong acidic conditions and high temperatures. The carboxylic acid moiety imparts pH-dependent stability and provides a potential site for enzymatic action. Overall, the molecule is expected to be reasonably stable under standard storage conditions but may degrade under environmental extremes of pH and temperature.
Comparative Stability Data
The following table summarizes the expected and known stability of this compound in comparison to diethyl ether and propanoic acid.
| Condition | This compound (Predicted) | Diethyl Ether (Alternative 1) | Propanoic Acid (Alternative 2) |
| pH Stability | Likely unstable in strong acids due to ether cleavage. The carboxylic acid group will exist in its protonated or carboxylate form depending on the pH. | Stable in neutral and basic conditions. Susceptible to cleavage by strong acids like HBr and HI, especially at elevated temperatures.[1][2][3] | Generally stable, but its derivatives can undergo acid or base-catalyzed hydrolysis.[4][5] The stability of the acid itself can be influenced by pH in certain degradation pathways.[6] |
| Thermal Stability | Expected to undergo thermal decomposition at high temperatures, likely initiated by the degradation of the ether or decarboxylation. | Decomposes at temperatures above 425°C.[7] Its autoignition temperature is 160°C.[8][9][10] | Undergoes thermal decomposition at temperatures between 496 and 580°C.[11] |
| Oxidative Stability | The ether linkage is prone to forming explosive peroxides upon prolonged exposure to air and light. | Tends to form explosive peroxides when exposed to air and light.[8][12] | The carboxylic acid group is generally stable to oxidation, but the aliphatic chain can be oxidized under strong conditions. |
| Enzymatic Stability | Potentially susceptible to enzymatic degradation by etherases or enzymes that act on short-chain carboxylic acids. | Can be cleaved by specific enzymes like etherases, though this is not a common degradation pathway in the absence of specialized microorganisms.[13] | Can be a substrate for various enzymes, including those involved in microbial metabolism, leading to degradation.[14][15][16] |
Experimental Protocols
To empirically determine the stability of "this compound," a series of forced degradation studies should be conducted as per the International Council for Harmonisation (ICH) guidelines.
1. pH Stability (Hydrolysis)
-
Objective: To determine the rate of hydrolytic degradation in acidic, basic, and neutral conditions.
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 7 days).
-
Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products. The HPLC method should be capable of separating the active pharmaceutical ingredient from its degradation products.[17][18][19]
-
2. Thermal Stability
-
Objective: To evaluate the impact of elevated temperatures on the compound's stability.
-
Protocol:
-
Place a known quantity of the solid compound in a controlled temperature oven.
-
Expose the sample to a range of high temperatures (e.g., 60°C, 80°C, and a temperature just below its melting point) for a set duration.
-
At specified intervals, remove samples and dissolve them in a suitable solvent.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
3. Photostability
-
Objective: To assess the degradation caused by exposure to light.
-
Protocol:
-
Expose the solid compound and a solution of the compound to a light source that meets ICH guidelines for photostability testing (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Simultaneously, keep control samples in the dark at the same temperature.
-
After a specified duration of exposure, analyze both the light-exposed and dark control samples by HPLC.
-
4. Oxidative Stability
-
Objective: To determine the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).
-
Incubate the mixture at room temperature for a defined period.
-
Monitor the reaction at various time points by HPLC to quantify the degradation.
-
5. Enzymatic Stability
-
Objective: To evaluate the potential for enzymatic degradation.
-
Protocol:
-
Prepare a solution of the compound in a biologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a relevant enzyme preparation (e.g., liver microsomes, specific esterases, or etherases).
-
Incubate the mixture at 37°C.
-
At various time points, quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).
-
Analyze the samples by HPLC or LC-MS to determine the loss of the parent compound and the formation of metabolites.
-
Visualizations
Caption: Experimental workflow for assessing the stability of a chemical compound.
Caption: Predicted degradation pathways for this compound.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Diethyl ether - Wikipedia [en.wikipedia.org]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. umdearborn.edu [umdearborn.edu]
- 11. The thermal decomposition of propionic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. research.wayne.edu [research.wayne.edu]
- 13. Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biocatalytic reduction of short-chain carboxylic acids into their corresponding alcohols with syngas fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijsdr.org [ijsdr.org]
- 18. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 19. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of 2-Ethoxy-2-methylpropanoic Acid: Benchmarking Against Known Analogous Methods
For Researchers, Scientists, and Drug Development Professionals
Since a direct, optimized synthesis for 2-Ethoxy-2-methylpropanoic acid is not extensively documented in publicly available literature, this guide provides a comparative analysis of two plausible and established synthetic methodologies for analogous α-alkoxy carboxylic acids. The performance of these routes is benchmarked based on typical yields and reaction conditions reported for similar transformations. The presented data and protocols are intended to serve as a foundational resource for the development of an efficient synthesis for the target molecule.
Data Presentation: A Head-to-Head Comparison of Analogous Synthesis Routes
The following table summarizes the key performance indicators for two proposed synthetic pathways to this compound, based on data from analogous reactions.
| Parameter | Method A: Williamson Ether Synthesis | Method B: Alkylation of Ester Enolate |
| Starting Material | Ethyl 2-hydroxy-2-methylpropanoate | Ethyl 2-hydroxy-2-methylpropanoate |
| Key Transformation | O-alkylation of a tertiary alcohol | C-alkylation of an enolate |
| Reagents | Sodium hydride (NaH), Ethyl iodide (EtI) | Lithium diisopropylamide (LDA), Ethyl iodide (EtI) |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to 50-100 °C | -78 °C to room temperature |
| Reaction Time | 1 - 8 hours | 1 - 4 hours |
| Typical Yield (Etherification/Alkylation) | 50 - 95% (laboratory scale)[1] | Generally high, but sensitive to substrate and conditions |
| Subsequent Step | Basic Hydrolysis | Basic Hydrolysis |
| Typical Yield (Hydrolysis) | ~78% (for a similar benzoate ester) | Generally high |
| Overall Plausible Yield | Moderate to High | Moderate to High |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of this compound based on the two benchmarked methods.
Method A: Williamson Ether Synthesis Approach
This two-step method involves the formation of an alkoxide from ethyl 2-hydroxy-2-methylpropanoate, followed by an SN2 reaction with an ethyl halide. The resulting ester is then hydrolyzed to yield the target carboxylic acid.
Step 1: Synthesis of Ethyl 2-Ethoxy-2-methylpropanoate
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: A solution of ethyl 2-hydroxy-2-methylpropanoate (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The mixture is stirred for 30 minutes at this temperature and then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.
-
Alkylation: The reaction mixture is cooled back to 0 °C, and ethyl iodide (EtI, 1.2 equivalents) is added dropwise. The reaction is then heated to a temperature between 50-100°C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-8 hours).[1]
-
Work-up and Purification: The reaction is carefully quenched with water and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation or column chromatography to yield ethyl 2-ethoxy-2-methylpropanoate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: The purified ethyl 2-ethoxy-2-methylpropanoate is dissolved in a mixture of ethanol and a 10% aqueous solution of potassium hydroxide (KOH).
-
Hydrolysis: The mixture is heated at reflux and the reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the ethanol is removed by distillation. The remaining aqueous solution is cooled, acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 2, and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Method B: Alkylation of an Ester Enolate Approach
This method involves the formation of a lithium enolate from ethyl 2-hydroxy-2-methylpropanoate using a strong, non-nucleophilic base, followed by alkylation and subsequent hydrolysis.
Step 1: Synthesis of Ethyl 2-Ethoxy-2-methylpropanoate
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere is charged with anhydrous THF and cooled to -78 °C.
-
Enolate Formation: Lithium diisopropylamide (LDA, 1.1 equivalents), a strong base, is added to the flask. A solution of ethyl 2-hydroxy-2-methylpropanoate (1.0 equivalent) in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The mixture is stirred at this temperature for 1-2 hours to ensure complete enolate formation.[2][3][4][5]
-
Alkylation: Ethyl iodide (EtI, 1.2 equivalents) is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred until the starting material is consumed, as monitored by TLC or GC.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by fractional distillation or column chromatography.
Step 2: Hydrolysis to this compound
The hydrolysis protocol is identical to Step 2 in Method A.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical workflow of the two proposed synthesis methods.
References
Comparative study of catalysts for the synthesis of "2-alkoxy-2-methylpropanoic acids"
A Comprehensive Comparison of Catalytic Systems for the Synthesis of 2-Alkoxy-2-methylpropanoic Acids
The synthesis of 2-alkoxy-2-methylpropanoic acids and their derivatives is of significant interest in the fields of pharmaceuticals and materials science. These compounds serve as crucial building blocks for a variety of bioactive molecules and functional materials. A range of catalytic systems have been developed to facilitate their synthesis, each with distinct advantages and limitations. This guide provides a comparative analysis of different catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific needs.
Performance of Catalytic Systems
The efficiency of synthesizing 2-alkoxy-2-methylpropanoic acid derivatives is highly dependent on the choice of catalyst and reaction conditions. The following table summarizes the performance of various catalytic systems based on published experimental data.
| Catalyst/Reagent | Substrate(s) | Product | Reaction Conditions | Yield (%) | Reference |
| Lewis Acids | |||||
| Ferric Chloride (FeCl₃) | 3-chloro-1,2-propanediol, 1,3-difluorobenzene | 1-chloro-2-(2,4-difluorophenyl)-3-propanol | Room temp, 8h then 60°C, 3h | 80 | [1] |
| Aluminum Chloride (AlCl₃) | 3-chloro-1,2-propanediol, 1,3-difluorobenzene | 1-chloro-2-(2,4-difluorophenyl)-3-propanol | Room temp, 8h then 60°C, 3h | 83 | [1] |
| Anhydrous Aluminium Chloride | Alkyl 2-methyl-2-phenoxypropanoate, Benzoyl chloride | Alkyl 2-(4-benzoyl phenoxy)-2-methylpropanoate | 0°C to reflux | Good | [2] |
| Enzymatic Catalyst | |||||
| Novo SP 435 Esterase | 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]-1,3-propanediol, Isobutyric anhydride | 2-methylpropionic acid-[(2S)-4-(2,4-difluorophenyl)-2-hydroxymethyl-4-penten-1-yl] ester | -15°C, 24h, Toluene | 75 | [1] |
| Phase Transfer Catalyst | |||||
| Various (e.g., tetrabutylammonium bromide) | p-hydroxyanisole, 2-chloropropionic acid | 2-(4-methoxyphenoxy)-propionic acid | Water-organic phase | High | [3] |
| Base-Mediated Synthesis | |||||
| Sodium Hydroxide (NaOH) | Methyl 2-(4-(2-(4-(l-(2-ethoxyethyl)-lH-benzo[d]imidazol-2-yl) piperidin-l-yl)ethyl)phenyl)-2 methylpropanoate | 2-[4-(2-{4-[l-(2-ethoxyethyI)-lH-benzimidazol-2-yl]-l piperidinyl}ethyl)phenyl]-2-methylpropanoic acid | 65-70°C, 4h, Ethanol | Not specified | [4] |
| Sodium Borohydride | Fenofibric acid | 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid | Methanol | 90 | [5] |
| Acid-Catalyzed Synthesis | |||||
| Sulfuric Acid | 6-Methylnicotinic acid | Methyl 6-methylnicotinate | Reflux in methanol, 17h | 75 | [6] |
| Gaseous Hydrogen Chloride (HCl) | 6-Methylnicotinic acid | Methyl 6-methylnicotinate | Reflux in methanol saturated with HCl, 1h | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
Lewis Acid Catalysis: Synthesis of 1-chloro-2-(2,4-difluorophenyl)-3-propanol[1]
-
Mixing of Reactants : 3-chloro-1,2-propanediol (0.24 mol) and 1,3-difluorobenzene (0.20 mol) are mixed uniformly at 0°C.
-
Catalyst Addition : Ferric chloride (0.24 mol) is added in four batches while stirring.
-
Reaction : The reaction mixture is stirred at room temperature for 8 hours, then heated to 60°C for an additional 3 hours.
-
Work-up : The mixture is cooled to 0°C and carefully added to a 2 mol/L hydrochloric acid solution. The product is extracted with dichloromethane.
-
Purification : The combined organic layers are washed with saturated sodium bicarbonate solution, water, and saturated brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the product.
Enzymatic Synthesis of a 2-Methylpropanoic Acid Ester[1]
-
Reactant and Catalyst Preparation : 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]-1,3-propanediol (0.10 mol) is dissolved in toluene (150 ml). Sodium bicarbonate (0.20 mol), Novo SP 435 esterase (1.0 g), and isobutyric anhydride (0.10 mol) are added at -15°C.
-
Reaction : The mixture is stirred and reacted for 24 hours at the same temperature.
-
Work-up : The solid is filtered off. The filtrate is washed with 5% sodium bicarbonate solution and water.
-
Purification : The toluene is removed by rotary evaporation. The crude product is dissolved in n-heptane at 50-60°C, cooled to 10°C, and allowed to crystallize for 12 hours. The crystals are filtered and dried.
Visualizing the Synthesis Workflow
A general workflow for the synthesis and purification of 2-alkoxy-2-methylpropanoic acids is depicted below. This diagram illustrates the key steps from reaction setup to the isolation of the final product.
The selection of a catalyst for the synthesis of 2-alkoxy-2-methylpropanoic acids depends on various factors including the specific substrates, desired yield, and process scalability. Lewis acids are effective for Friedel-Crafts type reactions, while enzymatic catalysts offer high selectivity under mild conditions. Phase transfer catalysis provides an efficient method for reactions involving immiscible phases. The detailed protocols and comparative data presented here serve as a valuable resource for designing and optimizing synthetic routes to this important class of compounds.
References
- 1. CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester - Google Patents [patents.google.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 4. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H [quickcompany.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validating the Structure of Novel "2-Ethoxy-2-methylpropanoic acid" Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel "2-Ethoxy-2-methylpropanoic acid" derivatives with established alternatives, focusing on their synthesis, structural validation, and potential therapeutic performance. Experimental data is presented to support an objective evaluation, with detailed methodologies provided for key analytical techniques.
Introduction to this compound Derivatives
This compound and its derivatives are emerging as compounds of interest in medicinal chemistry. Their structural similarity to known therapeutic agents, such as the fibrate class of drugs, suggests potential applications in metabolic disorders. Fibrates, including clofibric acid, fenofibrate, and gemfibrozil, are amphipathic carboxylic acids known for their hypolipidemic effects, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[1] This guide will explore the synthesis and structural validation of novel this compound derivatives and compare their key physicochemical and biological properties to these established fibrates.
Synthesis of this compound and its Derivatives
While specific protocols for the synthesis of this compound are not widely published, a general multi-step pathway can be extrapolated from the synthesis of structurally related compounds.[2] The synthesis of its primary derivatives, esters and amides, follows well-established organic chemistry principles.
Proposed Synthesis of this compound
A potential synthetic route, adapted from the synthesis of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol, involves the following key transformations[2]:
-
Acylation: Reaction of a corresponding phenol with isobutyryl chloride.
-
Fries Rearrangement: Rearrangement of the resulting phenyl isobutyrate.
-
Ethylation: Ethylation of the phenolic hydroxyl group.
-
Halogenation and Rearrangement: A series of steps to form the propanoic acid moiety.
Synthesis of Ethyl 2-Ethoxy-2-methylpropanoate (Ester Derivative)
The synthesis of the ethyl ester derivative can be achieved through Fischer esterification of this compound with ethanol in the presence of an acid catalyst.[3]
Synthesis of 2-Ethoxy-2-methylpropanamide (Amide Derivative)
Amide derivatives can be synthesized by reacting this compound with an appropriate amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).[4]
Structural Validation Workflow
The unambiguous determination of the chemical structure of newly synthesized derivatives is paramount. A combination of spectroscopic and chromatographic techniques is essential for this validation.[1][5]
Caption: Workflow for the synthesis and structural validation of novel compounds.
Comparative Performance Data
A direct quantitative comparison of the biological and physicochemical properties of this compound derivatives with fibrates is limited by the lack of published data for the novel compounds. However, a comparative framework can be established based on the known properties of fibrates.
Table 1: Physicochemical Properties of Fibrates (Alternatives)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| Clofibric Acid | C10H11ClO3 | 214.65 | 118-123 | 3.18 (predicted) |
| Fenofibrate | C20H21ClO4 | 360.8 | 79-82 | 5.2 |
| Gemfibrozil | C15H22O3 | 250.33 | 61-63 | 3.8 |
Data sourced from PubChem and other chemical databases.[6][7][8]
Table 2: Biological Activity of Fibrates (Alternatives)
| Compound | Primary Target | Mechanism of Action | Therapeutic Use |
| Clofibric Acid | PPARα | Agonist | Hyperlipidemia |
| Fenofibrate | PPARα | Agonist | Hypercholesterolemia, Hypertriglyceridemia |
| Gemfibrozil | PPARα | Agonist | Hypertriglyceridemia, Dyslipidemia |
Fibrates are known to reduce serum triglycerides and have variable effects on LDL and HDL cholesterol.[9]
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural validation of small molecules are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard parameters for acquisition and processing are typically used. For more detailed structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Data Analysis: Process the spectra using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane). Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common ionization technique for such molecules.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]+ or [M-H]-). Use the accurate mass to calculate the elemental composition. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which provide further structural information.[5]
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile, methanol) and dilute to an appropriate concentration for UV detection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for small organic molecules.
-
Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
-
Data Analysis: The purity of the compound is determined by the percentage of the peak area of the main component relative to the total peak area in the chromatogram.
Signaling Pathway and Experimental Logic
The therapeutic effect of fibrates, the likely comparators for this compound derivatives, is primarily mediated through the activation of PPARα.
Caption: Simplified PPARα signaling pathway activated by fibrate-like compounds.
Conclusion
This guide has outlined the essential steps for the synthesis and structural validation of novel this compound derivatives. While direct comparative performance data is currently scarce, the established properties of structurally similar fibrates provide a valuable benchmark for future studies. The provided experimental protocols for key analytical techniques offer a robust framework for researchers to characterize these new chemical entities and evaluate their potential as therapeutic agents. Further research is warranted to generate the necessary data to fully assess the performance of these novel derivatives against existing alternatives.
References
- 1. lipidcenter.com [lipidcenter.com]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. 2-Ethoxy-2-methylpropan-1-ol | C6H14O2 | CID 54245381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clofibric acid - Wikipedia [en.wikipedia.org]
- 8. Gemfibrozil | C15H22O3 | CID 3463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Ethoxy-2-methylpropanoic Acid
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 2-Ethoxy-2-methylpropanoic acid, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the surrounding environment.
Chemical Identifier and Hazard Profile
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 15001-71-5 |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]P280: Wear protective gloves/protective clothing/eye protection/face protection[1]P302+P352: IF ON SKIN: Wash with plenty of soap and water[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]P501: Dispose of contents/container to an approved waste disposal plant[1] |
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
In Case of Accidental Release:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Contain: Prevent the spill from spreading by using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose: Treat all materials used for cleanup as hazardous waste and dispose of them according to the procedures outlined below.
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to avoid release into the environment. This chemical and its container must be disposed of as hazardous waste.
1. Waste Identification and Segregation:
-
Labeling: Clearly label a dedicated waste container for "this compound and related waste." The label should include the chemical name, CAS number, and appropriate hazard symbols.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.
2. Containerization:
-
Approved Containers: Use only approved, chemical-resistant containers for storing the waste. The container must be in good condition and have a secure, leak-proof lid.
-
Headspace: Leave adequate headspace in the container (at least 10%) to allow for vapor expansion and prevent pressure buildup.
3. On-site Storage:
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment unit to prevent the spread of material in case of a leak.
4. Professional Disposal:
-
Licensed Service: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable professional waste disposal company.
-
Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations. Provide the waste disposal service with a complete and accurate Safety Data Sheet (SDS) for this compound.
Contaminated Materials:
Any materials that come into contact with this compound, including PPE, absorbent materials, and empty containers, must be treated as hazardous waste and disposed of following the same procedures. Do not attempt to clean and reuse empty containers; they should be disposed of as unused product.[1]
Disposal Decision Pathway
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-Ethoxy-2-methylpropanoic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for handling 2-Ethoxy-2-methylpropanoic acid (CAS No. 15001-71-5), including detailed operational and disposal plans.
Chemical Hazards: this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this chemical is the exclamation mark (GHS07), indicating its potential to cause these irritation effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | Must meet OSHA 29 CFR 1910.133 or EU EN166 standards.[1] Ensure a snug fit to prevent any gaps. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber). A lab coat or chemical-resistant apron should be worn. | Inspect gloves for any signs of degradation or puncture before use.[2] Ensure lab coats are fully buttoned. For tasks with a high splash risk, consider a chemical-resistant suit. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if ventilation is inadequate or if aerosols are generated. | Work should be conducted in a chemical fume hood to minimize inhalation of vapors.[1][3] If a respirator is needed, a NIOSH-approved model with an appropriate cartridge for organic vapors should be used. |
| Foot Protection | Closed-toe shoes. | Shoes should be made of a material that resists chemical penetration. |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to control vapor exposure.[1][3]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the chemical, don all required PPE as specified in the table above.
3. Handling and Use:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
When diluting, always add the acid to water slowly, never the other way around, to prevent a potentially violent exothermic reaction.[4]
-
Keep the container tightly closed when not in use.[1]
-
Use the smallest practical quantity for the experiment.[3]
-
Transport the chemical in a secondary container, such as a bottle carrier, to prevent spills.[3]
4. Spill Response:
-
In case of a small spill within a fume hood, it may be neutralized and absorbed with an appropriate spill kit.
-
For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
-
Contaminated materials from the spill cleanup must be disposed of as hazardous waste.
5. First Aid:
-
If on skin: Immediately wash with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
-
If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Method: Corrosive organic acids must be disposed of as hazardous waste.[5] They should not be poured down the drain.[5] The disposal must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5]
-
Contaminated Materials: Any materials, such as gloves, paper towels, or spill absorbents, that come into contact with the acid must also be disposed of as hazardous waste.[5]
Visual Workflow for PPE Selection
The following diagram illustrates the logical steps for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
